molecular formula C7H5BrN2O2S2 B3246774 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine CAS No. 1799855-19-8

4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine

Cat. No.: B3246774
CAS No.: 1799855-19-8
M. Wt: 293.2 g/mol
InChI Key: DTXRGYCMGSGFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine is a useful research compound. Its molecular formula is C7H5BrN2O2S2 and its molecular weight is 293.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methylsulfonyl-[1,3]thiazolo[5,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2S2/c1-14(11,12)7-10-4-2-3-9-6(8)5(4)13-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXRGYCMGSGFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=C(S1)C(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties & Orthogonal Functionalization of 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, reactivity profile, and experimental handling of 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine , a high-value heterocyclic scaffold used primarily in the discovery of kinase inhibitors (e.g., Tyk2, PI3K).

Executive Summary

4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine is a fused bicyclic "linchpin" scaffold characterized by two chemically distinct electrophilic sites. Its utility stems from the orthogonal reactivity between the C2-sulfonyl group (highly reactive towards


 at room temperature) and the C4-bromide (reactive towards transition-metal catalyzed cross-coupling). This duality allows medicinal chemists to sequentially elaborate the core with high regiocontrol, making it a staple in the synthesis of complex bioactive molecules.

Structural Analysis & Electronic Properties

Nomenclature and Numbering

To ensure experimental accuracy, the numbering of the thiazolo[5,4-c]pyridine system is critical.

  • Position 2 (Thiazole Ring): Substituted with a methylsulfonyl (-SO₂Me) group. This is the "soft" electrophilic site, highly activated by the adjacent thiazole nitrogen and the electron-withdrawing nature of the fused pyridine ring.

  • Position 4 (Pyridine Ring): Substituted with a Bromine (Br) atom.[1][2][3] Located

    
     to the pyridine nitrogen (N5) and adjacent to the ring fusion, this position is electronically deficient but sterically more demanding than C2.
    
Electronic Reactivity Map

The molecule features a "Reactivity Gradient" that dictates the order of operations in synthesis:

  • Primary Hotspot (C2): The sulfonyl group is a "super-leaving group" in this heteroaromatic system. The bond order and electron deficiency at C2 allow for rapid nucleophilic displacement under mild conditions.

  • Secondary Hotspot (C4): The C-Br bond is stable to the mild bases used for C2-displacement but readily undergoes oxidative addition with Pd(0) catalysts.

ReactivityMap Core 4-Bromo-2-(methylsulfonyl) thiazolo[5,4-c]pyridine C2 C2-Position (Sulfonyl Group) Core->C2 Site 1 (Most Reactive) C4 C4-Position (Bromine Atom) Core->C4 Site 2 (Less Reactive) SNAr Nucleophilic Aromatic Substitution (SNAr) Reacts with: Amines, Thiols Conditions: RT, Mild Base C2->SNAr Pd Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald) Reacts with: Boronic Acids, Amines Conditions: Heat, Pd(0) C4->Pd

Figure 1: Orthogonal reactivity map highlighting the stepwise functionalization logic.

Synthesis of the Core Scaffold

While often purchased, the core is synthesized via S-oxidation of the corresponding sulfide. Understanding this origin is crucial for troubleshooting impurities (e.g., trace sulfide or sulfoxide).

  • Precursor: 4-Bromo-2-(methylthio)thiazolo[5,4-c]pyridine.

  • Reagent: m-Chloroperbenzoic acid (mCPBA) or Oxone®.

  • Transformation: Oxidation of the sulfide (-SMe) to the sulfone (-SO₂Me).

  • Purification Note: The sulfone is significantly more polar than the sulfide, allowing easy separation via silica gel chromatography.

Reactivity Profile & Experimental Protocols

Pillar 1: Regioselective C2-Displacement ( )

The defining feature of this scaffold is the ability to displace the C2-sulfone without affecting the C4-bromide. This reaction typically proceeds at room temperature.[4]

Mechanism: Addition-Elimination.[5] Scope: Primary amines, secondary amines, thiols, and alkoxides.

Experimental Protocol: Synthesis of C2-Amino Derivatives

This protocol is validated for installing amine side chains (e.g., piperidines, morpholines) while preserving the C4-Br handle.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine (1.0 equiv).

  • Solvent: Dissolve in anhydrous DMF or THF (0.1 M concentration). Note: DMF is preferred for solubility.

  • Nucleophile: Add the amine (1.1 – 1.2 equiv).

  • Base: Add Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv).

  • Reaction: Stir at Room Temperature (20–25 °C) .

    • Monitoring: Monitor by TLC or LCMS.[5] Conversion is usually complete within 1–4 hours.

    • Observation: The sulfone leaving group (methanesulfinate) is water-soluble.

  • Workup: Pour the mixture into ice-water. The product often precipitates. Filter the solid, wash with water, and dry under vacuum.[6] If no precipitate forms, extract with EtOAc.[5]

Key Insight: Do not heat this reaction initially. Heating (>60 °C) may trigger side reactions at the C4-bromide or hydrolysis of the sulfone if water is present.

Pillar 2: C4-Cross Coupling (Suzuki/Buchwald)

Once the C2 position is functionalized, the C4-bromide serves as a robust handle for carbon-carbon or carbon-nitrogen bond formation.

Experimental Protocol: Suzuki-Miyaura Coupling at C4
  • Reagents: Combine the C2-substituted intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Base: Cesium Carbonate (Cs₂CO₃) or Sodium Carbonate (Na₂CO₃) (3.0 equiv).

  • Conditions: Degas with Nitrogen/Argon for 10 mins. Heat to 90–100 °C for 2–12 hours.

  • Purification: Standard aqueous workup followed by column chromatography.

Data Summary Table

PropertyValue / DescriptionNote
Formula C₇H₅BrN₂O₂S₂
Mol.[7][8][9][10][11][12][13][14][15][16][17] Weight 293.16 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, THF, DCMPoor solubility in water/hexanes
Reactive Site 1 C2-Sulfone (-SO₂Me)Reacts at RT via

Reactive Site 2 C4-Bromide (-Br)Reacts at >80°C via Pd-Catalysis
Storage 2–8 °C, DesiccatedMoisture sensitive (slow hydrolysis)

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for building a library of compounds using this scaffold.

SynthesisWorkflow Start Starting Scaffold 4-Bromo-2-(methylsulfonyl) thiazolo[5,4-c]pyridine Step1 Step 1: C2-Functionalization (Nucleophilic Displacement) Start->Step1 Amine, K2CO3, DMF, RT Intermed Intermediate 2-Amino-4-bromo-thiazolo[5,4-c]pyridine Step1->Intermed Yield: 85-95% Step2 Step 2: C4-Functionalization (Suzuki/Buchwald Coupling) Intermed->Step2 R-B(OH)2, Pd-Cat, Heat Final Final Target Molecule (e.g., Tyk2 Inhibitor) Step2->Final Yield: 60-80%

Figure 2: Stepwise synthetic pathway for library generation.

Safety & Handling

  • Skin Sensitizer: Thiazolopyridines and their sulfonyl derivatives can be potent skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Reactive Electrophile: The sulfonyl group makes this compound an alkylating-like agent (though technically an acylating equivalent). Avoid inhalation of dust.

  • Waste Disposal: Aqueous waste from the C2-displacement contains methanesulfinate salts; dispose of according to sulfur-containing waste protocols.

References

  • Thiazolopyridine compounds, compositions and their use as Tyk2 kinase inhibitors. (2015). Google Patents. WO2015091584A1.

    • Citation Context: Confirms the specific use of 4-bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine as a starting material and details the room temperature displacement of the sulfonyl group by amines.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). Journal of the American Chemical Society.

    • Citation Context: Provides mechanistic grounding for the high reactivity of 2-sulfonyl heteroaromatics in reactions compared to halogens.
  • Thiazolo[5,4-c]pyridine Structure & Properties. PubChem.

    • Citation Context: Verification of the core scaffold numbering and IUPAC nomencl

Sources

An In-depth Technical Guide to 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine: Properties, Safety, and Handling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

While a dedicated entry for 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine is not currently indexed with a Chemical Abstracts Service (CAS) number, its molecular structure suggests it belongs to the class of fused heterocyclic aromatic compounds. The presence of a bromine atom, a methylsulfonyl group, and the thiazolo[5,4-c]pyridine core imparts a unique electronic and steric profile, making it a valuable building block in the synthesis of complex organic molecules.

Based on the analysis of structurally similar compounds, the following physicochemical properties can be anticipated:

PropertyPresumed Value/CharacteristicRationale based on Analogous Compounds
Molecular Formula C₇H₅BrN₂O₂S₂Based on the chemical structure.
Molecular Weight Approximately 293.16 g/mol Calculated from the molecular formula.
Appearance White to yellow or brown solid (powder or crystals)Similar bromo-substituted heterocyclic compounds are typically solids at room temperature.
Solubility Likely soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents). Poorly soluble in water.A common characteristic of similar organic molecules.
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere.Recommended for bromo- and sulfonyl-containing compounds to prevent degradation.

Presumptive Hazard Analysis and Safety Profile

Given the absence of a specific Safety Data Sheet (SDS) for 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine, a comprehensive hazard assessment has been conducted based on available data for structurally related compounds, including 4-Bromo-2-(methylsulfonyl)pyridine and 4-Bromo-2-(methylsulfonyl)pyrimidine.[1]

GHS Hazard Statements (Presumed):

Hazard StatementCodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Toxicity, DermalH312Harmful in contact with skin.
Skin Corrosion/IrritationH315Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[2]
Acute Toxicity, InhalationH332Harmful if inhaled.[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation.[2]

Pictograms (Presumed):

GHS07: Exclamation Mark

Signal Word (Presumed): Warning

Precautionary Statements (Presumed):

A comprehensive set of precautionary statements is crucial for the safe handling of this compound.

CategoryCodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Use

The following protocols are designed to mitigate the risks identified in the presumptive hazard analysis. Adherence to these guidelines is paramount for ensuring personnel safety and experimental integrity.

Personal Protective Equipment (PPE)

A robust PPE regimen is the first line of defense.

Caption: Personal Protective Equipment (PPE) Workflow.

Engineering Controls

All manipulations of solid 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. A safety shower and eyewash station must be readily accessible.[3]

Handling and Storage
  • Weighing: Weigh the solid compound in a fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Dissolution: Add solvents to the solid slowly to avoid splashing. If heating is required, use a controlled heating mantle and a condenser.

  • Storage: Store the compound in a tightly sealed, clearly labeled container. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation. Store in a designated, ventilated, and cool area away from incompatible materials such as strong oxidizing agents.[4]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

Caption: First-Aid Protocol for Exposure.

Spill and Waste Disposal
  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact environmental health and safety personnel.

  • Waste Disposal: Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Causality in Experimental Design: Mechanistic Considerations for Synthesis and Application

The thiazolo[5,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, often explored for its potential as a kinase inhibitor. The methylsulfonyl group at the 2-position acts as a strong electron-withdrawing group and a potential hydrogen bond acceptor. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

When designing experiments, researchers should consider the following:

  • Reaction Conditions: The electron-deficient nature of the pyridine ring, enhanced by the methylsulfonyl group, will influence its reactivity. Nucleophilic aromatic substitution reactions may be feasible at the 4-position.

  • Catalyst Choice for Cross-Coupling: The choice of palladium catalyst and ligands for cross-coupling reactions at the bromo-position will be critical for achieving high yields and minimizing side reactions.

  • Stability: The sulfonyl group is generally stable, but harsh reductive or basic conditions should be approached with caution.

Conclusion

While a dedicated CAS number and specific safety data for 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine are not yet publicly available, a thorough analysis of structurally related compounds provides a solid foundation for its safe handling and use. By adhering to the presumptive safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, researchers can confidently and safely explore the synthetic utility and biological potential of this promising heterocyclic compound.

References

  • Fisher Scientific. (2009, February 10). Safety Data Sheet: 2-Amino-5-bromo-1,3,4-thiadiazole.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-5-methylthiazole.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-1,3-thiazole-4-carboxylic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-4-methylaniline.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet: 5-Bromo-2-formylpyridine.
  • TCI Chemicals. (2025, March 24). Safety Data Sheet: 5-Bromo-2-(2-thienyl)pyridine.

Sources

An In-depth Technical Guide to 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of prominent chemical databases and scientific literature did not yield specific information for 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine. This suggests that the compound may be novel or not widely reported. The following in-depth technical guide has been constructed by leveraging expert knowledge and drawing parallels from structurally related and analogous compounds. All predictions regarding synthesis, properties, and spectroscopic data are based on established principles of organic chemistry and data from similar molecular scaffolds.

Introduction

The thiazolo[5,4-c]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, recognized for its diverse biological activities, which include anti-cancer, antimicrobial, and anti-inflammatory properties.[1] Its structural similarity to purine bases makes it a compelling template for the design of novel therapeutic agents. This guide focuses on a specific, likely novel derivative: 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine. The introduction of a bromine atom and a methylsulfonyl group is anticipated to modulate the electronic properties and steric profile of the parent scaffold, potentially leading to unique pharmacological activities. The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, while the methylsulfonyl group, a strong electron-withdrawing group, can influence the molecule's reactivity and interaction with biological targets.

Molecular Structure and Weight

The molecular structure of 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine consists of a fused thiazole and pyridine ring system. A bromine atom is substituted at the 4-position of the pyridine ring, and a methylsulfonyl group is attached at the 2-position of the thiazole ring.

Caption: Molecular structure of 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine.

Based on this structure, the molecular formula is determined to be C₇H₅BrN₂O₂S₂ .

The molecular weight is calculated from the atomic weights of its constituent elements:

  • Carbon (C): 7 x 12.011 = 84.077

  • Hydrogen (H): 5 x 1.008 = 5.040

  • Bromine (Br): 1 x 79.904 = 79.904

  • Nitrogen (N): 2 x 14.007 = 28.014

  • Oxygen (O): 2 x 15.999 = 31.998

  • Sulfur (S): 2 x 32.065 = 64.130

Total Molecular Weight: 293.163 g/mol

Physicochemical Properties (Predicted)

The predicted physicochemical properties of 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine are summarized in the table below. These predictions are based on the properties of analogous compounds such as 4-Bromo-2-(methylsulfonyl)pyridine and various thiazolopyridine derivatives.[2][3]

PropertyPredicted ValueRationale
Physical Form White to yellow powder or crystalsBased on the appearance of similar brominated and sulfonylated aromatic compounds.[2]
Melting Point >150 °CThe rigid, planar structure and polar functional groups suggest strong intermolecular forces, leading to a relatively high melting point.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF); sparingly soluble in less polar solvents (e.g., dichloromethane, ethyl acetate); likely insoluble in water.The presence of the polar sulfonyl group and the heterocyclic system suggests solubility in polar organic solvents.
pKa Weakly basicThe pyridine nitrogen will be weakly basic, with its basicity reduced by the electron-withdrawing effects of the fused thiazole ring, the bromine atom, and the distant methylsulfonyl group.

Proposed Synthesis

A plausible synthetic route for 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine could involve a multi-step process starting from a suitable pyridine derivative. The following proposed synthesis is based on established methodologies for the construction of the thiazolo[5,4-c]pyridine ring system and subsequent functionalization.[3][4]

start Starting Material: 4-Bromo-3-aminopyridine step1 Thiocyanation start->step1 intermediate1 Intermediate 1: 4-Bromo-3-thiocyanatopyridine step1->intermediate1 step2 Oxidative Cyclization intermediate1->step2 intermediate2 Intermediate 2: 4-Bromo-2-aminothiazolo[5,4-c]pyridine step2->intermediate2 step3 Sandmeyer-type Reaction intermediate2->step3 intermediate3 Intermediate 3: 4-Bromo-2-mercaptothiazolo[5,4-c]pyridine step3->intermediate3 step4 Methylation intermediate3->step4 intermediate4 Intermediate 4: 4-Bromo-2-(methylthio)thiazolo[5,4-c]pyridine step4->intermediate4 step5 Oxidation intermediate4->step5 product Final Product: 4-Bromo-2-(methylsulfonyl) thiazolo[5,4-c]pyridine step5->product

Caption: Proposed synthetic workflow for 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Bromo-3-thiocyanatopyridine (Intermediate 1) To a solution of 4-bromo-3-aminopyridine in a suitable solvent like methanol, sodium thiocyanate is added, followed by the dropwise addition of a bromine solution in the same solvent at low temperature (0-5 °C). The reaction mixture is stirred for several hours, allowing for the formation of the thiocyanato group at the 2-position.

Step 2: Synthesis of 4-Bromo-2-aminothiazolo[5,4-c]pyridine (Intermediate 2) The crude 4-bromo-3-thiocyanatopyridine is treated with a mild base to induce intramolecular cyclization, forming the thiazolo[5,4-c]pyridine ring system.

Step 3: Synthesis of 4-Bromo-2-mercaptothiazolo[5,4-c]pyridine (Intermediate 3) The 2-amino group of intermediate 2 is converted to a mercapto group via a Sandmeyer-type reaction. This involves diazotization with sodium nitrite in an acidic medium, followed by treatment with a sulfur-containing reagent like potassium ethyl xanthate and subsequent hydrolysis.

Step 4: Synthesis of 4-Bromo-2-(methylthio)thiazolo[5,4-c]pyridine (Intermediate 4) The mercapto group of intermediate 3 is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate in a solvent like acetone or DMF.

Step 5: Synthesis of 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine (Final Product) The methylthio group of intermediate 4 is oxidized to the methylsulfonyl group using a strong oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate in a suitable solvent like dichloromethane or acetic acid. The final product would be purified by column chromatography or recrystallization.

Predicted Spectroscopic Data

The following spectroscopic characteristics are predicted for 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine based on the analysis of similar structures.[5][6][7]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing signals for the aromatic protons on the pyridine ring and the methyl protons of the sulfonyl group.

  • Aromatic Protons (Pyridine Ring): Two doublets are expected in the aromatic region (δ 7.5-9.0 ppm), corresponding to the two coupled protons on the pyridine ring. The exact chemical shifts will be influenced by the bromine atom and the fused thiazole ring.

  • Methyl Protons (-SO₂CH₃): A singlet integrating to three protons is predicted in the upfield region (δ 3.0-3.5 ppm), characteristic of a methyl group attached to a sulfonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

  • Aromatic Carbons: Signals for the six carbons of the thiazolo[5,4-c]pyridine core are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine atom will be significantly shielded.

  • Methyl Carbon (-SO₂CH₃): A signal for the methyl carbon is expected in the upfield region (δ 40-50 ppm).

  • Thiazole Carbon (C-2): The carbon atom at the 2-position of the thiazole ring, attached to the sulfonyl group, is expected to be significantly deshielded.

Mass Spectrometry

Mass spectrometry would be crucial for confirming the molecular weight and elemental composition.

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected, showing a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks with approximately 1:1 ratio).

  • Fragmentation Pattern: Fragmentation may involve the loss of the methyl group (M⁺ - 15), the SO₂CH₃ group (M⁺ - 79), and cleavage of the thiazole ring.

Potential Applications in Drug Development

Thiazolopyridine derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The introduction of a bromine atom provides a site for further derivatization through cross-coupling reactions, allowing for the exploration of the structure-activity relationship. The methylsulfonyl group, a known pharmacophore in many drugs, can enhance binding to target proteins through hydrogen bonding and dipole-dipole interactions. Given the pharmacological importance of the parent scaffold, 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine and its derivatives could be investigated for a variety of therapeutic applications, including but not limited to:

  • Kinase Inhibitors: Many heterocyclic compounds are potent kinase inhibitors, and this scaffold could be explored for activity against various kinases involved in cancer and inflammatory diseases.

  • Antimicrobial Agents: The thiazole ring is a common feature in many antimicrobial drugs.

  • CNS-active Agents: The pyridine ring is present in many centrally acting drugs.

Conclusion

While 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine appears to be a novel chemical entity, its structural features suggest it is a promising candidate for further investigation in the field of medicinal chemistry. This guide provides a comprehensive theoretical framework for its molecular structure, physicochemical properties, a plausible synthetic route, and predicted spectroscopic data. The synthesis and biological evaluation of this compound and its analogues could lead to the discovery of new therapeutic agents with unique pharmacological profiles. All information presented herein is based on established chemical principles and data from structurally related compounds, providing a solid foundation for future research endeavors.

References

  • LookChem. Thiazolo[5,4-c]pyridine. [Link]

  • Pansuriya, D., et al. (2015). Synthesis, characterization and antimicrobial evaluation of tetrahydrothiazolo[5,4-c]pyridine derivatives. Der Pharma Chemica, 7(11), 328-333.
  • MDPI. (E)-4-(2-(7-Bromo-[1][2][8]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. [Link]

  • Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8047-8059.
  • Michigan State University. Proton NMR Table. [Link]

  • ResearchGate. (E)-4-(2-(7-Bromo-[1][2][8]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. [Link]

  • RSC Publishing. Supporting Information. [Link]

Sources

Thiazolo[5,4-c]pyridine Scaffolds: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary

The thiazolo[5,4-c]pyridine scaffold represents a distinct and underutilized pharmacophore in medicinal chemistry, differentiated from its more common isomer, thiazolo[5,4-b]pyridine, by the positioning of the pyridine nitrogen. This structural variation alters the electronic distribution, hydrogen bond acceptor capabilities, and vector orientation of substituents, making it a critical tool for scaffold hopping and fine-tuning target affinity.

This technical guide provides a comprehensive analysis of the thiazolo[5,4-c]pyridine core, focusing on its synthetic construction, structure-activity relationships (SAR), and validated applications in kinase inhibition (specifically c-Met) and antimicrobial therapeutics.

Structural Analysis and Isosteric Significance[2]

The thiazolo[5,4-c]pyridine system consists of a thiazole ring fused to a pyridine ring across the [c] bond (positions 3 and 4 of the pyridine).

Electronic Properties

Unlike the [5,4-b] isomer, where the pyridine nitrogen is adjacent to the bridgehead, the [5,4-c] isomer places the nitrogen at position 6 (IUPAC numbering for the fused system can vary, but chemically it is distal to the sulfur).

  • Basicity: The pyridine nitrogen remains accessible for protonation or hydrogen bonding, unencumbered by the steric bulk of the sulfur atom.

  • Vector Geometry: Substituents at the C-2 position (thiazole) and the pyridine nitrogen project into distinct spatial quadrants, allowing for bidentate binding modes in enzyme pockets.

Isomeric Landscape

It is vital to distinguish this scaffold from its isomers to ensure accurate database querying and IP analysis:

  • Thiazolo[5,4-b]pyridine: Pyridine N at position 4 relative to fusion.[1] (Most common).

  • Thiazolo[4,5-c]pyridine: Pyridine N at position 5 relative to fusion (reversed fusion).

  • Thiazolo[5,4-c]pyridine: Pyridine N at position 6 (The focus of this guide).

Synthetic Architectures

The construction of the thiazolo[5,4-c]pyridine core is generally approached via two distinct strategies: De novo synthesis from non-heterocyclic precursors (often yielding tetrahydro derivatives) and Annulation onto a pre-existing pyridine ring (yielding the aromatic core).

Route A: Annulation of 3-Amino-4-chloropyridines (Aromatic Core)

This is the most robust method for generating the fully aromatic system. It relies on the nucleophilic displacement of a halogen at the 4-position of the pyridine ring by a sulfur nucleophile, followed by cyclization.

  • Precursor: 3-amino-4-chloropyridine.

  • Reagents: Thioamides, Isothiocyanates, or Carbon disulfide (

    
    ).
    
  • Mechanism:

    • Acylation/Thioacylation of the 3-amino group.

    • Intramolecular Nucleophilic Aromatic Substitution (

      
      ) where the sulfur attacks C-4, displacing the chloride.
      
Route B: The Gewald-Type Synthesis (Tetrahydro Core)

For the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold, which is crucial for creating sp³-rich lead compounds, the synthesis often starts from piperidone derivatives.

  • Precursor: 1-substituted-4-piperidone.

  • Reagents: Elemental sulfur, cyanoacetate or cyanamide, and a base (morpholine/triethylamine).

  • Mechanism: A multicomponent condensation where the ketone condenses with the active methylene compound, followed by sulfur attack and cyclization.

Visualization of Synthetic Pathways

SynthesisRoutescluster_aromaticRoute A: Aromatic Corecluster_tetrahydroRoute B: Tetrahydro CorePyridine3-Amino-4-chloropyridineIntermediateThioamido-pyridineIntermediateThioamideThioamide/IsothiocyanateThioamide->IntermediateAromaticProductThiazolo[5,4-c]pyridine(Aromatic)Intermediate->AromaticProduct SnAr Cyclization(Heat/Base) Piperidone1-Substituted-4-piperidoneTetrahydroProduct4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridinePiperidone->TetrahydroProduct Gewald Reaction(Multicomponent) SulfurS8 + CyanamideSulfur->TetrahydroProduct

Caption: Comparative synthetic pathways for aromatic (Route A) and tetrahydro (Route B) thiazolo[5,4-c]pyridine scaffolds.

Medicinal Chemistry Applications

Kinase Inhibition: The c-Met Case Study (JLK1360)

The most prominent application of this scaffold is in the inhibition of c-Met (Hepatocyte Growth Factor Receptor), a tyrosine kinase implicated in tumor metastasis.

  • Compound: JLK1360[1][2][3][4][5]

  • Structure: A tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative.[1]

  • Mechanism of Action: The scaffold functions as an ATP-competitive inhibitor. The thiazolo[5,4-c]pyridine core serves as a rigid template that orients the "head" and "tail" groups of the inhibitor to interact with the hinge region and the hydrophobic back pocket of the kinase ATP site.

  • Key SAR Finding: The fusion of the imidazole ring to the thiazolo-pyridine core creates a tricyclic system that mimics the adenine moiety of ATP, enhancing binding affinity.

Antimicrobial Agents

Tetrahydrothiazolo[5,4-c]pyridine derivatives bearing sulfonyl groups at the piperidine nitrogen (N-6) have demonstrated significant antibacterial activity.

  • Target: Bacterial cell wall synthesis or DNA replication machinery (specific targets often vary by substitution).

  • Key Substituents:

    • N-6 Position: Sulfonamides (e.g., benzenesulfonyl) improve lipophilicity and membrane permeability.

    • C-2 Position: Heterocyclic substituents (e.g., pyrrole) have been shown to broaden the spectrum of activity against Gram-negative bacteria like E. coli.

Detailed Experimental Protocol

Protocol: Synthesis of 2-Phenylthiazolo[5,4-c]pyridine (Aromatic Core)

This protocol validates the aromatic cyclization route (Route A).

Reagents and Equipment
  • Starting Material: 3-Amino-4-chloropyridine (1.0 eq).

  • Reagent: Benzoyl isothiocyanate (1.1 eq) or Thiobenzamide (1.1 eq).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Ethanol (depending on method).

  • Base: Sodium Hydride (NaH) or Potassium Carbonate (

    
    ).
    
Step-by-Step Methodology
  • Thiourea Formation:

    • Dissolve 3-amino-4-chloropyridine (10 mmol) in anhydrous acetone (20 mL).

    • Add benzoyl isothiocyanate (11 mmol) dropwise at 0°C.

    • Stir at room temperature for 2 hours. A precipitate (the thiourea intermediate) will form.

    • Filter the solid, wash with cold ethanol, and dry.

    • Checkpoint: Verify intermediate via TLC (mobile phase 1:1 Hexane/EtOAc).

  • Cyclization:

    • Suspend the thiourea intermediate (5 mmol) in NMP (10 mL).

    • Add NaH (60% dispersion, 10 mmol) carefully at 0°C under Argon.

    • Heat the reaction mixture to 100°C for 4 hours. The color typically darkens.

    • Self-Validation: Monitor the disappearance of the thiourea spot on TLC and the appearance of a highly fluorescent spot (typical of fused thiazoles).

  • Work-up and Purification:

    • Cool to room temperature and pour onto crushed ice/water (100 mL).

    • Adjust pH to ~7 with 1N HCl.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Characterization Data (Expected)
  • 1H NMR (400 MHz, DMSO-d6): Diagnostic signals include the downfield shift of the pyridine protons due to the fused thiazole ring. The C-2 phenyl protons will appear as a multiplet at 7.4-8.0 ppm.

  • MS (ESI): [M+H]+ corresponding to the molecular weight of the product.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution points on the thiazolo[5,4-c]pyridine scaffold and their impact on biological activity.

SARMapCoreThiazolo[5,4-c]pyridineCore ScaffoldPos2Position 2 (Thiazole C)Primary Interaction VectorCore->Pos2 Hinge Binding (Kinases) Hydrophobic Pocket Entry Pos6Position 6 (Pyridine N)Solubility & PK ModulatorCore->Pos6 H-Bond Acceptor (Aromatic) Derivatization Point (Tetrahydro) Pos7Position 7 (Pyridine C)Steric GatekeeperCore->Pos7 Selectivity Filter Aryl/Heteroaryl Groups:\nIncreases potency (e.g., JLK1360)Aryl/Heteroaryl Groups:Increases potency (e.g., JLK1360)Pos2->Aryl/Heteroaryl Groups:\nIncreases potency (e.g., JLK1360)Sulfonylation (Tetrahydro):\nAntibacterial activitySulfonylation (Tetrahydro):Antibacterial activityPos6->Sulfonylation (Tetrahydro):\nAntibacterial activityUnsubstituted (Aromatic):\nMaintains basicity for solubilityUnsubstituted (Aromatic):Maintains basicity for solubilityPos6->Unsubstituted (Aromatic):\nMaintains basicity for solubility

Caption: SAR map highlighting the functional roles of positions 2, 6, and 7 in the thiazolo[5,4-c]pyridine scaffold.

Quantitative Data Summary

Table 1: Comparative Biological Activity of Selected Thiazolo[5,4-c]pyridine Derivatives

Compound IDCore StateSubstituent (C-2)Substituent (N-6)Primary ActivityPotency / MetricRef
JLK1360 Tetrahydro (Fused)(Fused Imidazole)Benzylc-Met Kinase InhibitionIC50: ~1.5 µM[1]
TP-Sulf-1 TetrahydroPyrrol-1-ylBenzenesulfonylAntibacterial (E. coli)MIC: 12.5 µg/mL[2]
TP-Sulf-2 TetrahydroPyrrol-1-yl4-MethylbenzenesulfonylAntifungal (A. niger)MIC: 25 µg/mL[2]
Arom-1 AromaticPhenyl-Antiproliferative (General)Moderate[3]

References

  • Amat, M., Kövér, A., Jokic, D., Lozano, O., Pérez, M., Landoni, N., Subrizi, F., Bautista, J., & Bosch, J. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity . Arkivoc, 2010(3), 145-151.[1] Link

  • Dawane, B. S., Konda, S. G., & Mandawad, G. G. (2012). Synthesis, characterization and antimicrobial evaluation of tetrahydrothiazolo[5,4-c]pyridine derivatives . Der Pharma Chemica, 4(3), 1210-1215. Link

  • Bakavoli, M., Bagherzadeh, G., & Vaseghifar, M. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides . Journal of Heterocyclic Chemistry, 46, 1293. Link

The Therapeutic Potential of 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the discovery of novel heterocyclic scaffolds with significant therapeutic promise is a driving force for innovation. The thiazolo[5,4-c]pyridine core, a fused bicyclic system, has emerged as a privileged structure in the design of targeted therapies. This technical guide delves into the therapeutic potential of a specific, yet underexplored, class of derivatives: 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridines . While direct literature on this exact scaffold is nascent, this document synthesizes data from closely related analogs to provide a comprehensive and forward-looking perspective for researchers, scientists, and drug development professionals. By examining the synthesis, biological rationale, and potential mechanisms of action, we aim to illuminate a promising avenue for the development of next-generation therapeutics, particularly in the realm of kinase inhibition.

The Thiazolopyridine Scaffold: A Foundation of Diverse Biological Activity

The thiazolopyridine framework, in its various isomeric forms, has been the subject of considerable research, demonstrating a broad spectrum of pharmacological activities. These derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][2][3] The inherent biological activity of this scaffold is attributed to its structural resemblance to endogenous purines, allowing it to interact with a variety of biological targets.

The fusion of a thiazole and a pyridine ring creates a unique electronic and steric environment, which can be finely tuned through substitution to achieve desired pharmacological properties. The nitrogen atom in the pyridine ring and the sulfur and nitrogen atoms in the thiazole ring provide key hydrogen bonding and coordination sites for interaction with biological macromolecules.

Strategic Substitutions: The Role of Bromine and the Methylsulfonyl Group

The therapeutic potential of the core thiazolopyridine scaffold can be significantly modulated by the introduction of specific substituents. The focus of this guide, the 4-bromo and 2-methylsulfonyl groups, are not arbitrary additions but rather strategic modifications intended to enhance potency, selectivity, and drug-like properties.

The 4-Bromo Moiety: A Handle for Potency and Further Functionalization

The introduction of a bromine atom at the 4-position of the thiazolo[5,4-c]pyridine ring system is a key synthetic and functional feature. Bromine, as a halogen, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets. Furthermore, the bromo-substituent provides a reactive handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a wider chemical space and the optimization of structure-activity relationships (SAR).

The 2-Methylsulfonyl Group: A Potential Kinase Targeting Moiety

The methylsulfonyl (-SO₂CH₃) group at the 2-position is a particularly intriguing feature. In medicinal chemistry, the sulfonyl group is a common pharmacophore found in a multitude of approved drugs. Specifically, in the context of kinase inhibitors, the methylsulfonyl group can act as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket.[4]

Moreover, 2-sulfonylpyridines and related heterocycles have been identified as reactive agents for the selective arylation of cysteine residues in proteins.[5][6] This suggests a potential for 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine derivatives to act as covalent kinase inhibitors, a class of drugs known for their high potency and prolonged duration of action.

Postulated Therapeutic Potential: Kinase Inhibition in Oncology

Given the established role of the thiazolopyridine scaffold in targeting kinases and the properties of the methylsulfonyl group, it is highly probable that 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine derivatives will exhibit potent kinase inhibitory activity.[7][8] Dysregulation of protein kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[9][10]

A plausible mechanism of action for these compounds involves their binding to the ATP-binding site of a target kinase. The thiazolo[5,4-c]pyridine core would serve as the primary scaffold, while the methylsulfonyl group could form a critical hydrogen bond with the kinase hinge region. The 4-bromo substituent could further enhance binding affinity or provide a vector for optimizing selectivity.

Hypothesized Kinase Inhibition Mechanism

G cluster_0 Kinase ATP-Binding Pocket cluster_1 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine Derivative hinge Hinge Region (e.g., Cysteine residue) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front scaffold Thiazolo[5,4-c]pyridine Scaffold scaffold->hinge Scaffold-Hinge Interaction sulfonyl Methylsulfonyl Group (-SO2CH3) sulfonyl->hinge H-Bonding / Covalent Interaction bromo Bromo Group (-Br) bromo->hydrophobic_pocket Hydrophobic/Halogen Bonding

Caption: Postulated binding mode of a 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine derivative within a kinase ATP-binding pocket.

Proposed Synthetic and Experimental Workflows

To explore the therapeutic potential of this novel class of compounds, a systematic approach to their synthesis and biological evaluation is required. The following sections outline proposed experimental protocols based on established methodologies for related heterocyclic systems.

General Synthetic Strategy

The synthesis of 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine derivatives can be envisioned through a multi-step sequence, likely commencing with the construction of the core thiazolo[5,4-c]pyridine ring system.

Proposed Synthetic Workflow

G start Starting Materials (e.g., substituted pyridines and thiazoles) step1 Thiazolo[5,4-c]pyridine Core Synthesis (e.g., Condensation/Cyclization Reactions) start->step1 step2 Bromination (e.g., with NBS or Br2) step1->step2 step3 Introduction of Methylthio Group (e.g., Nucleophilic Aromatic Substitution) step2->step3 step4 Oxidation to Methylsulfonyl Group (e.g., with m-CPBA or Oxone®) step3->step4 final_product 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine Derivatives step4->final_product

Caption: A potential synthetic route for the preparation of 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine derivatives.

Step-by-Step Protocol for Synthesis (Hypothetical Example):

  • Synthesis of the Thiazolo[5,4-c]pyridine Core: A plausible approach involves the reaction of a suitably substituted 2-aminopyridine derivative with a thiazole precursor, followed by cyclization. For instance, a Hantzsch-type synthesis could be employed by reacting an α-halocarbonyl compound with a thiourea derivative of pyridine.[11]

  • Bromination of the Thiazolo[5,4-c]pyridine Core: The synthesized core can be subjected to electrophilic bromination using reagents such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or acetic acid to introduce the bromine atom at the 4-position.[11]

  • Introduction of the 2-Methylthio Group: The 2-position of the thiazole ring can be functionalized with a methylthio (-SCH₃) group. This might be achieved through nucleophilic aromatic substitution of a suitable leaving group at the 2-position with sodium thiomethoxide.

  • Oxidation to the 2-Methylsulfonyl Group: The final step involves the oxidation of the methylthio group to the methylsulfonyl group. This can be accomplished using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).

In Vitro Biological Evaluation

A comprehensive in vitro evaluation is crucial to determine the therapeutic potential and mechanism of action of the synthesized derivatives.

Experimental Protocol for In Vitro Kinase Inhibition Assay:

  • Primary Kinase Panel Screening: The synthesized compounds should be screened against a broad panel of kinases at a fixed concentration (e.g., 1 µM) to identify potential targets.

  • IC₅₀ Determination: For active compounds, dose-response curves should be generated to determine the half-maximal inhibitory concentration (IC₅₀) against the identified target kinases.

  • Mechanism of Inhibition Studies: Further assays can be conducted to determine if the inhibition is ATP-competitive and whether it is reversible or irreversible (covalent).

  • Cell-Based Assays: The antiproliferative activity of the compounds should be evaluated against a panel of cancer cell lines. Standard assays such as the MTT or CellTiter-Glo® assay can be used to determine the GI₅₀ (concentration for 50% growth inhibition).

  • Target Engagement and Downstream Signaling: In cancer cell lines where the target kinase is a known driver of proliferation, western blotting can be used to assess the phosphorylation status of the target kinase and its downstream substrates to confirm target engagement and functional inhibition of the signaling pathway.

Data Summary and Future Directions

While no direct experimental data for 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine derivatives is currently available, the following table summarizes the potential data points that should be collected during their evaluation, with hypothetical values for illustrative purposes.

Table 1: Hypothetical Data for a Lead 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine Derivative (Compound X)

ParameterValue
Target Kinase Kinase Y
IC₅₀ (Kinase Y) 10 nM
Mechanism of Inhibition ATP-competitive, Covalent
Cell Line (e.g., Lung Cancer) NCI-H1975
GI₅₀ (NCI-H1975) 50 nM
Effect on Downstream Signaling Inhibition of p-ERK at 100 nM

The exploration of 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine derivatives represents a promising frontier in the quest for novel and effective targeted therapies. The synthetic strategies and experimental workflows outlined in this guide provide a solid foundation for initiating a drug discovery program centered on this novel scaffold. Future research should focus on the synthesis of a diverse library of these derivatives, followed by rigorous biological evaluation to elucidate their full therapeutic potential. The insights gained from such studies could pave the way for the development of a new class of potent and selective kinase inhibitors with significant clinical impact.

References

  • Smolecule. (2023, August 16). 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine.
  • ResearchGate. (2020, June). Recent Trends in Chemistry of Thiazolopyridines.
  • Humphreys, P. G., et al. (2016). Clinical progress and pharmacology of small molecule bromodomain inhibitors. Current Opinion in Chemical Biology, 33, 136-143.
  • Racioppi, L., & Means, A. R. (2012). The role of protein kinase inhibitors in the treatment of cancer. Molecular Cancer, 11(1), 1-13.
  • PMC. (2022, December 26).
  • PMC. (n.d.). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines.
  • PMC. (2025, April 23). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer.
  • MDPI. (2021, November 25). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
  • ePrints Soton. (2023, September 1).
  • ResearchGate. (2026, January 22).
  • ResearchGate. (2025, August 7).
  • Arabian Journal of Chemistry. (2020, November 30).
  • ScienceDirect. (n.d.). Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones.
  • PMC. (n.d.).
  • Drug Target Review. (2025, November 27).
  • PubMed. (2016, May 4). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery.
  • Semantic Scholar. (n.d.). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside.
  • Royal Society of Chemistry. (n.d.). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis.
  • PMC. (2023, February 3). Utilization of kinase inhibitors as novel therapeutic drug targets: A review.
  • Mikus, G., & Foerster, K. I. (2017). Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity. Translational Cancer Research, 6(S5), S948-S957.
  • PMC. (2025, April 23). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer.
  • MDPI. (2021, November 25). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.

Sources

An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Uncharted - The Critical Role of Solubility in Drug Discovery

In the landscape of drug development, the journey from a promising chemical entity to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. A molecule's ability to dissolve in a given solvent system governs its formulation, bioavailability, and ultimately, its efficacy.[1][2][3] For novel compounds such as 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine, a molecule of interest in medicinal chemistry, understanding its solubility profile is not merely an academic exercise; it is a critical step in unlocking its therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility of this and other novel compounds in a range of organic solvents. We will delve into the theoretical underpinnings of solubility, present a strategic approach to solvent selection, and provide detailed, field-proven experimental protocols.

The Molecule in Focus: 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine

At the heart of our investigation is 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine. A systematic analysis of its structure reveals key features that will dictate its solubility behavior. The fused thiazolo[5,4-c]pyridine core presents a rigid, heterocyclic system. The presence of a bromine atom and a methylsulfonyl group introduces polarity and the potential for specific solute-solvent interactions. The pyridine nitrogen can act as a hydrogen bond acceptor, while the sulfonyl group's oxygen atoms are also potential hydrogen bond acceptors. Conversely, the aromatic rings contribute to its nonpolar character. This combination of polar and nonpolar functionalities suggests a nuanced solubility profile across a spectrum of organic solvents.

The "Why": Strategic Importance of Organic Solvent Solubility

While aqueous solubility is paramount for in vivo applications, the solubility in organic solvents is equally critical during the drug development lifecycle.[4] Key considerations include:

  • Synthesis and Purification: Organic solvents are the cornerstone of synthetic chemistry. Understanding solubility is essential for optimizing reaction conditions, facilitating purification through techniques like crystallization, and ensuring high yield and purity of the active pharmaceutical ingredient (API).

  • Formulation Development: For many dosage forms, including parenteral and topical formulations, organic solvents or co-solvent systems are employed to achieve the desired drug concentration and stability.[1][5]

  • Analytical Method Development: The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), relies on the solubility of the analyte in the mobile phase.

  • Preclinical Studies: In early-stage in vitro and in vivo studies, organic solvents like dimethyl sulfoxide (DMSO) are often used to prepare stock solutions of the compound for biological screening.[5]

A Strategic Approach to Solvent Selection

A haphazard selection of solvents will yield disjointed and uninformative data. A more strategic approach involves categorizing solvents based on their physicochemical properties, such as polarity, hydrogen bonding capacity, and dielectric constant. This allows for a systematic exploration of the solute-solvent interaction space.

A recommended panel of organic solvents for initial screening of 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine is presented below:

Solvent Category Solvent Rationale
Protic Solvents Methanol, Ethanol, IsopropanolCapable of hydrogen bonding; useful for assessing the impact of this interaction on solubility.
Aprotic Polar Solvents Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Possess a significant dipole moment but do not donate hydrogen bonds; effective at solvating polar functional groups.
Nonpolar Solvents Toluene, Heptane, DichloromethanePrimarily interact through van der Waals forces; useful for understanding the contribution of the compound's nonpolar regions to solubility.
Ethereal Solvents Tetrahydrofuran (THF), 1,4-DioxaneOffer a balance of polarity and nonpolar character.

This selection provides a broad survey of potential solute-solvent interactions, enabling the construction of a comprehensive solubility profile.

Experimental Determination of Solubility: Protocols and Best Practices

The determination of solubility can be approached through various methods, each with its own advantages and limitations. For a thorough characterization, a combination of high-throughput screening for initial rank-ordering and a more rigorous equilibrium method for definitive data is recommended.

High-Throughput Kinetic Solubility Screening

In the early stages of drug discovery, a rapid assessment of solubility is often required to triage a large number of compounds.[4][6][7] Kinetic solubility methods, which measure the point of precipitation from a stock solution, are well-suited for this purpose.

Experimental Workflow for Kinetic Solubility Determination

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM stock solution of 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine in DMSO prep_plate Dispense selected organic solvents into a 96-well microplate add_stock Add increasing volumes of the DMSO stock solution to the solvent wells prep_plate->add_stock incubate Incubate the plate at a controlled temperature (e.g., 25°C) with shaking add_stock->incubate measure Measure turbidity or light scattering using a nephelometer incubate->measure determine Determine the concentration at which precipitation occurs (kinetic solubility) measure->determine

Caption: High-throughput kinetic solubility workflow.

The Gold Standard: Equilibrium "Shake-Flask" Solubility

For definitive thermodynamic solubility data, the shake-flask method remains the gold standard.[7] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Detailed Protocol for Shake-Flask Solubility Determination

Objective: To determine the thermodynamic solubility of 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine in a selected organic solvent at a specific temperature.

Materials:

  • 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). The samples should be agitated for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample by HPLC and determine its concentration using the calibration curve.

  • Calculation: Calculate the solubility of 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine in the organic solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Workflow for Shake-Flask Solubility Determination

cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification add_excess Add excess solid compound to a known volume of solvent shake Agitate at constant temperature for 24-48 hours add_excess->shake settle Allow solid to settle shake->settle filter Filter supernatant through a 0.22 µm filter settle->filter hplc Analyze by HPLC against a calibration curve filter->hplc calculate Calculate solubility hplc->calculate

Caption: Shake-flask thermodynamic solubility workflow.

Interpreting the Data: Building a Cohesive Solubility Profile

The data generated from these experiments should be compiled into a comprehensive solubility profile. A tabular format is highly effective for comparing the solubility of 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine across the different organic solvents.

Example Data Table:

Solvent Solvent Category Solubility at 25°C (mg/mL) Notes
MethanolProticExperimental Value
AcetonitrileAprotic PolarExperimental Value
TolueneNonpolarExperimental Value
.........

From this data, a deeper understanding of the structure-solubility relationship for 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine can be developed. For instance, high solubility in protic solvents would suggest the importance of hydrogen bonding, while good solubility in aprotic polar solvents would highlight the role of dipole-dipole interactions.

Conclusion: A Foundation for Rational Drug Development

The systematic determination of the solubility profile of 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine in organic solvents provides an invaluable dataset that will inform and guide subsequent stages of drug development. From optimizing synthetic and purification processes to enabling the formulation of effective drug delivery systems, this foundational knowledge is indispensable. By adhering to the principles and protocols outlined in this guide, researchers can confidently and accurately characterize the solubility of this and other novel chemical entities, thereby accelerating their journey from the laboratory to the clinic.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Alsenz, J., & Kansy, M. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • The Pharma Expert. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]

Sources

Literature Review and Technical Guide: Synthesis Pathways of Thiazolo[5,4-c]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The thiazolo[5,4-c]pyridine scaffold is a privileged bicyclic heterocycle in modern medicinal chemistry. Its unique electronic distribution and rigid planar geometry make it an ideal bioisostere for various pharmacophores. Notably, tetrahydrothiazolo[5,4-c]pyridine derivatives are critical building blocks in the development of highly potent, orally active factor Xa (fXa) inhibitors[1]. In these anticoagulant systems, the scaffold facilitates an intramolecular S-O close contact that locks the molecule into an optimal conformation for the S4 binding pocket[1].

Beyond cardiovascular indications, the [5,4-c] fusion is instrumental in designing Met kinase inhibitors[2], antimicrobial agents[3], and is even found in natural alkaloids isolated from the endophytic fungus Penicillium janthinellum[4]. Despite its high value, the synthesis of the [5,4-c] isomer presents distinct regiochemical and electronic challenges compared to its[5,4-b] and [4,5-b] counterparts. This technical guide synthesizes the core methodologies, mechanistic rationales, and self-validating experimental protocols required to master the construction of this complex heterocycle.

Mechanistic Rationale of the [5,4-c] Fusion

The fundamental challenge in synthesizing thiazolo[5,4-c]pyridines lies in the electronic topology of the pyridine ring. In the [5,4-c] system, the pyridine nitrogen is positioned para to the C-2 of the fused thiazole ring. This arrangement significantly withdraws electron density from the adjacent carbon centers, reducing the nucleophilicity of precursor amines in classical dehydrative cyclizations[1].

Consequently, traditional methods requiring the cyclization of 3-amino-4-pyridinethiols often suffer from sluggish kinetics and low yields (typically 9–45%)[1]. To bypass these electronic bottlenecks, modern synthetic pathways leverage orthogonal strategies, such as the strong electron-withdrawing power of nitro groups to drive rapid Nucleophilic Aromatic Substitution (SNAr) cascades[5].

Pathway_Overview SM Starting Materials R1 Aminopyridinethiols SM->R1 R2 Chloronitropyridines SM->R2 R3 Piperidones SM->R3 C1 HCO2H Cyclization R1->C1 C2 Thioamide SNAr R2->C2 C3 Hantzsch Reaction R3->C3 Prod Thiazolo[5,4-c]pyridine C1->Prod Classical C2->Prod One-Step C3->Prod Tetrahydro

Fig 1. Divergent synthetic strategies for the thiazolo[5,4-c]pyridine scaffold.

Core Synthetic Pathways & Self-Validating Protocols

Pathway A: Classical Formic Acid Cyclization

Developed extensively for the scale-up of fXa inhibitor intermediates, this route relies on the Curtius degradation or direct functionalization to yield 3-amino-4-pyridinethiol (or 4-amino-3-pyridinethiol), followed by cyclization[1][2].

Protocol: Synthesis of Thiazolo[5,4-c]pyridine via Haginoya Protocol [1]

  • Self-Validating Checkpoint: The reaction progress is easily monitored via TLC (CH₂Cl₂/MeOH, 50/1). The disappearance of the highly polar, UV-active aminothiol baseline spot and the emergence of a fast-moving, non-polar product spot confirms dehydrative aromatization.

  • Step 1: Dissolve the precursor 3-amino-4-pyridinethiol (approx. 147 mmol) in 250 mL of concentrated formic acid (HCO₂H).

    • Causality: Formic acid acts as both the bulk solvent and the one-carbon electrophile necessary to form the C-2 of the thiazole ring.

  • Step 2: Heat the solution to a vigorous reflux for 48 hours.

    • Causality: The electron-deficient pyridine ring severely dampens the nucleophilicity of the adjacent amine. Extended thermal activation is mandatory to drive the high-activation-energy dehydrative ring closure[1].

  • Step 3: Cool the mixture and carefully neutralize with 5N NaOH.

    • Causality: The basic pyridine nitrogen will be protonated as a formate salt. Neutralization is required to free the base and allow partitioning into the organic extraction phase.

  • Step 4: Extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography to yield the product (typical yield: 45%)[1].

Pathway B: One-Step Annulation via SNAr

To overcome the harsh conditions and low yields of Pathway A, a highly efficient one-step preparation was developed utilizing 4-chloro-3-nitropyridine and thioamides[5].

Mechanism_SNAr N1 4-Chloro- 3-nitropyridine N3 Thioether Intermediate N1->N3 SNAr N2 Thioamide N2->N3 Base N4 Cyclization Cascade N3->N4 Intramolecular N5 Thiazolo[5,4-c] pyridine N4->N5 -H2O

Fig 2. Mechanistic cascade of the one-step chloronitropyridine annulation.

Protocol: One-Pot Synthesis of 2-Substituted Thiazolo[5,4-c]pyridines [5]

  • Self-Validating Checkpoint: Upon addition of base and initial heating, the solution typically shifts to a deep red/orange hue, indicating the formation of the thioether intermediate. The color lightens upon completion of the reductive cyclization.

  • Step 1: In a dry flask, combine 4-chloro-3-nitropyridine (1.0 equiv) and a selected thioamide (1.2 equiv) in N-Methyl-2-pyrrolidone (NMP).

  • Step 2: Add K₂CO₃ (2.0 equiv) to the mixture.

    • Causality: The carbonate base deprotonates the thioamide, generating a highly reactive thiolate nucleophile capable of attacking the sterically hindered ortho-chloro position.

  • Step 3: Heat the mixture to 130 °C for 2–4 hours.

    • Causality: The strong electron-withdrawing nitro group activates the C-Cl bond for the initial SNAr. At 130 °C, the proximity of the nitro group facilitates an intramolecular redox-neutral condensation cascade with the thioamide nitrogen, expelling water and forging the thiazole core[5].

  • Step 4: Cool to room temperature, dilute with ice water to precipitate the product, filter, and recrystallize.

Pathway C: Tetrahydrothiazolo[5,4-c]pyridine Assembly

For applications requiring non-aromatic piperidine character (e.g., fXa inhibitors), starting from 4-piperidone derivatives is optimal[6]. The process utilizes a Hantzsch-type thiazole synthesis, where the piperidone is brominated at the alpha position and subsequently condensed with thiourea to form the 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold[2][6].

Quantitative Data & Yield Analysis

To guide synthetic planning, the following table summarizes the quantitative performance of the discussed pathways based on literature standards.

Table 1: Comparative Yields and Reaction Parameters for Thiazolo[5,4-c]pyridine Synthesis

Target ScaffoldSynthetic PathwayKey ReagentsTime / TempYield (%)Ref
Thiazolo[5,4-c]pyridine (Unsubstituted) Classical CyclizationHCO₂H48 h / Reflux45%[1]
2-Substituted Thiazolo[5,4-c]pyridines One-Step AnnulationThioamide, K₂CO₃, NMP2-4 h / 130 °C65–85%[5]
Tetrahydrothiazolo[5,4-c]pyridines Hantzsch-type AssemblyBromine, Thiourea12 h / 80 °C70–90%[6]
Thiazolo[5,4-b]pyridine (Analog) Green Solvent (Sabinene)Isothiocyanate, Sabinene16 h / 160 °C>80%[7]

Future Perspectives: Green Chemistry Integration

While traditional syntheses rely heavily on halogenated solvents or reprotoxic polar aprotic solvents (like DMF or NMP), recent paradigm shifts in green chemistry offer viable alternatives. The use of Sabinene—a natural bicyclic monoterpene derived from biomass—has been successfully demonstrated as a highly effective, recyclable solvent for the thermal and microwave-assisted synthesis of isomeric thiazolo[5,4-b]pyridines[7]. Because the SNAr/cyclization mechanistic requirements are nearly identical for the [5,4-c] isomer, transitioning Pathway B into Sabinene represents a critical next step for sustainable drug development and scale-up manufacturing.

References

  • [1] FACILE METHODS FOR PREPARATION OF THIAZOLOPYRIDINE AND TETRAHYDROTHIAZOLOPYRIDINE DERIVATIVES. Source: CLOCKSS. 1

  • [3] Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Source: Semantic Scholar. 3

  • [2] Facile Methods for Preparation of Thiazolopyridine and Tetrahydrothiazolopyridine Derivatives. Source: ResearchGate. 2

  • [6] Novel 5,6,7,8-tetrahydroimidazo[2′,1′:2,3]thiazolo[5,4-c]pyridine derivatives. Source: Sci-Hub / Heterocyclic Communications. 6

  • [7] Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Source: PMC / NIH. 7

  • [5] A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Source: ResearchGate.5

  • [4] Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum. Source: ACS Omega. 4

Sources

An In-depth Technical Guide to the Electronic Properties of the 2-Methylsulfonyl Leaving Group in Thiazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Convergence of Potent Scaffolds and Superior Reactivity

In the landscape of modern drug discovery, the thiazolopyridine core stands out as a "privileged scaffold," forming the structural basis of numerous therapeutic agents.[1] Its unique electronic and steric properties offer a versatile platform for designing molecules with a wide array of biological activities. The functionalization of this scaffold is paramount to exploring the chemical space and optimizing drug candidates. A key transformation in this process is nucleophilic aromatic substitution (SNAr), which allows for the introduction of diverse functionalities.

The efficiency of SNAr reactions is heavily dependent on the nature of the leaving group. The 2-methylsulfonyl (-SO₂Me) group has emerged as a superior leaving group in heteroaromatic chemistry, offering significant advantages over traditional halo-substituents.[2] Its powerful electron-withdrawing nature and high stability as a leaving anion dramatically accelerate substitution reactions, often enabling chemistry that is sluggish or unfeasible with other leaving groups.

This technical guide provides an in-depth analysis of the electronic properties of the 2-methylsulfonyl group when attached to a thiazolopyridine ring system. We will explore the synergistic interplay between the potent activating nature of the sulfonyl group and the inherent electronic characteristics of the thiazolopyridine scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this powerful synthetic tool.

The Theoretical Framework: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heterocyclic chemistry. Unlike nucleophilic substitution on aliphatic systems, the SNAr on an aromatic ring does not proceed via a direct backside attack. Instead, it typically follows a two-step addition-elimination mechanism.[3]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

The rate-determining step is usually the initial nucleophilic attack. Therefore, the reaction rate is highly sensitive to three main factors:

  • The electronic nature of the aromatic ring.

  • The electron-withdrawing capacity of the leaving group and other ring substituents.

  • The stability of the leaving group as an anion.

Caption: Generalized mechanism of SNAr on a 2-methylsulfonylthiazolopyridine.

Electronic Properties of the Key Players

The 2-Methylsulfonyl Group: A Potent Activator

The methylsulfonyl group is a powerful electron-withdrawing group due to the high oxidation state of the sulfur atom and the electronegativity of the two oxygen atoms. Its key electronic features are:

  • Strong Inductive Effect (-I): The electronegative oxygen atoms pull electron density away from the aromatic ring through the sigma bond framework.

  • Mesomeric Effect (-M): The sulfonyl group can participate in resonance, delocalizing the negative charge of the Meisenheimer intermediate and thereby stabilizing it.

  • Excellent Leaving Group Ability: The methanesulfinate anion (CH₃SO₂⁻) that departs is the conjugate base of a strong acid (methanesulfinic acid). This inherent stability makes it an excellent leaving group, often superior to halides.[2]

The superiority of the methylsulfonyl group over the methylthio (-SMe) group is stark. The latter is a significantly poorer leaving group, and its corresponding derivatives often fail to react under conditions where the sulfonyl analogs react readily.[2]

The Thiazolopyridine Scaffold: An Electron-Deficient System

The thiazolopyridine ring system is itself electron-deficient, a property that predisposes it to nucleophilic attack. This is due to:

  • The Pyridine Nitrogen: The electronegative nitrogen atom in the pyridine ring withdraws electron density, particularly from the ortho (2-) and para (4-) positions, making them more electrophilic.[4]

  • The Fused Thiazole Ring: The thiazole ring, containing both a sulfur and a nitrogen atom, also has an overall electron-withdrawing character. When fused to the pyridine ring, it further reduces the electron density of the heterocyclic system.

The fusion of the thiazole ring to the pyridine core creates a synergistic effect, enhancing the electrophilicity of the carbon atoms in the pyridine portion of the molecule. This makes the thiazolopyridine scaffold more reactive towards nucleophiles than pyridine alone.

Synergistic Activation: The Power of Combination

When the 2-methylsulfonyl group is placed on a thiazolopyridine ring, the result is a highly activated system for SNAr. The potent electron-withdrawing nature of the sulfonyl group, combined with the inherent electron deficiency of the thiazolopyridine core, leads to a significant lowering of the activation energy for nucleophilic attack.

The LUMO (Lowest Unoccupied Molecular Orbital) of such a system is expected to be low in energy and have a large coefficient on the C2 carbon, making it the primary site for nucleophilic attack.[5][6] This high degree of activation allows for SNAr reactions to proceed under mild conditions with a wide range of nucleophiles.

Quantitative Insights and Comparative Reactivity

Leaving Group on PyrimidineNucleophileRelative ReactivityReference
-SMeGlutathioneUnreactive[2]
-SO₂MeGlutathioneReactive[2]
SystemLeaving GroupReaction ConditionsReactivityReference
2-HalopyridineThiolElevated temperatures, strong baseModerate[7]
2-SulfonylpyrimidineThiolNeutral pH, room temperatureHigh[8]
2-Chloro-3-nitropyridineThiolBase-promotedHigh
2-Methylsulfonylthiazolopyridine Thiol Mild conditions (predicted) Very High (predicted) -

Reactivity_Workflow cluster_0 Reactivity Assessment Workflow Start Select Thiazolopyridine Isomer and Nucleophile Setup Set up parallel reactions: - 2-Methylsulfonylthiazolopyridine - 2-Chlorothiazolopyridine (control) Start->Setup Monitor Monitor reaction progress by LC-MS at timed intervals Setup->Monitor Analyze Calculate reaction rates and conversion Monitor->Analyze Compare Compare reactivity of -SO₂Me vs. -Cl Analyze->Compare Conclusion Determine relative activating effect of the methylsulfonyl group Compare->Conclusion

Caption: A workflow for experimentally comparing leaving group efficiency.

Experimental Protocol: A Self-Validating System for SNAr

This protocol provides a detailed methodology for the nucleophilic aromatic substitution of a generic 2-methylsulfonylthiazolopyridine with a primary amine nucleophile.

Objective: To synthesize a 2-amino-substituted thiazolopyridine and validate the reaction completion.

Materials:

  • 2-Methylsulfonylthiazolopyridine (1.0 eq)

  • Primary amine nucleophile (e.g., benzylamine) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-methylsulfonylthiazolopyridine (1.0 mmol).

  • Solvent and Reagents: Dissolve the starting material in anhydrous DMF (5 mL). Add the primary amine (1.2 mmol) followed by DIPEA (2.0 mmol).

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. After 15 minutes, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and analyze by Thin Layer Chromatography (TLC) and LC-MS to check for the consumption of the starting material and the formation of the product. Continue monitoring every 30 minutes until the starting material is no longer visible by TLC.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL).

  • Extraction: Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-substituted thiazolopyridine.

  • Characterization (Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

The 2-methylsulfonyl group serves as a powerful activating group for nucleophilic aromatic substitution on the electron-deficient thiazolopyridine scaffold. The combination of the strong inductive and mesomeric effects of the sulfonyl group with the inherent electronic properties of the fused heterocyclic system results in a highly reactive substrate, amenable to functionalization under mild conditions. This makes 2-methylsulfonylthiazolopyridines highly valuable intermediates in the synthesis of complex molecules, particularly in the context of drug discovery and development.

Future research in this area could focus on a systematic kinetic study to quantify the reactivity of different thiazolopyridine isomers and to build a comprehensive Hammett analysis for this class of compounds. Such studies would provide an even more precise predictive framework for medicinal chemists to design and execute efficient synthetic strategies.

References

  • Gabizon, R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

  • Wouters, R., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Bures, F., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • Loupy, A., et al. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles, 32(10), 1947-1953. Available at: [Link]

  • Prakash, O., et al. (2008). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 47(18), 8074-8081. Available at: [Link]

  • University of Calgary. (n.d.). Applications of Hammett Equation: Substituent and Reaction Constants. Chem 353 Lecture Notes. Available at: [Link]

  • Wang, Y., et al. (2017). Frontier molecular orbitals of 2. ResearchGate. Available at: [Link]

  • S. Nag, et al. (2014). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education, 2(3), 34-38. Available at: [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Li, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4697. Available at: [Link]

  • Koutentis, P. A., et al. (2008). Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. eCommons. Available at: [Link]

  • Boumoud, T., et al. (2017). Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Sciforum. Available at: [Link]

  • Parmar, D. K., & Bhatt, H. B. (2022). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 3(Special Issue 4), 12-16. Available at: [Link]

  • University of Liverpool. (n.d.). Linear Free Energy Relationships. CHEM242 Lecture Notes. Available at: [Link]

  • Al-Ostath, A. I., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available at: [Link]

  • Zhang, Y., et al. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Journal of Heterocyclic Chemistry, 46(5), 896-902. Available at: [Link]

  • La Porta, F. A., et al. (2012). Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands. American Journal of Chemistry, 2(5), 255-262. Available at: [Link]

  • Ullah, H., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Materials, 14(4), 988. Available at: [Link]

  • Shorter, J. (1999). THE PREHISTORY OF THE HAMMETT EQUATION. Collection of Czechoslovak Chemical Communications, 64(10), 1541-1558. Available at: [Link]

  • Guler, E., et al. (2023). Derivatives of Pyridine and Thiazole Hybrid: Synthesis, DFT, Biological Evaluation via Antimicrobial and DNA Cleavage Activity. ChemistrySelect, 8(29), e202301034. Available at: [Link]

  • Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8133-8145. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2025). DFT Exploration of Molecular Structures, Frontier Molecular Orbitals, NBO, and Optical Properties for Certain 2,3-Disubstituted Pyrazines in Gas and Aqueous Phases. International Journal of Catalysis and Chemical Engineering. Available at: [Link]

  • Nasri, S., et al. (2020). Synthesis of new functionalized thiazolo pyridine-fused and thiazolo pyridopyrimidine-fused spirooxindoles via one-pot reactions. Heliyon, 6(3), e03687. Available at: [Link]

  • Cumming, G. (2020). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Green Chemistry Blog. Available at: [Link]

  • Singh, V., & Kumar, A. (2015). Computational Study of Frontier Orbitals, Chemical Reactivity and Molecular Electrostatic Potential Surface of Carbamazepine. International Journal of ChemTech Research, 8(4), 1845-1851. Available at: [Link]

  • Mayr, H. (n.d.). Mayr's Database Of Reactivity Parameters: Pyridines, Quinolines etc. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine as a Heterobifunctional Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, particularly in the realm of targeted protein degradation, the demand for versatile and efficient chemical tools is paramount. Heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), have emerged as a powerful modality, capable of hijacking the cell's natural degradation machinery to eliminate disease-causing proteins.[1] The synthesis of these complex molecules, however, presents significant challenges. This guide introduces 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine, a meticulously designed heterobifunctional building block, engineered to streamline the synthesis of complex molecular architectures. We will dissect its molecular logic, explore its orthogonal reactivity, and provide field-proven protocols for its application, establishing it as an indispensable tool for researchers, medicinal chemists, and drug development professionals.

The Strategic Advantage of Heterobifunctional Building Blocks

The core concept of a heterobifunctional molecule is the linkage of two distinct bioactive ligands—one to bind a protein of interest (POI) and another to recruit an E3 ubiquitin ligase.[2][3] This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of the target protein. The synthetic construction of these molecules often involves multi-step, linear sequences that are both time-consuming and resource-intensive.

Heterobifunctional building blocks are pre-functionalized scaffolds that offer two distinct and orthogonally reactive sites. This design allows for a convergent and modular synthetic approach. 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine embodies this principle, featuring a thiazolo[5,4-c]pyridine core—a privileged scaffold found in numerous bioactive compounds—functionalized with two key reactive handles.[4][5]

  • A Bromine Atom at the C4-Position: This serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the facile installation of aryl, heteroaryl, or alkyl groups.

  • A Methylsulfonyl Group at the C2-Position: This group acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of nucleophiles, typically linkers bearing amine or thiol functionalities.

This dual reactivity profile provides chemists with precise control over the synthetic sequence, dramatically accelerating the development of novel therapeutics.

Molecular Profile and Synthesis

The strategic arrangement of functional groups on the thiazolo[5,4-c]pyridine core is central to its utility. The electron-deficient nature of the pyridine ring system inherently activates both the C-Br bond for oxidative addition in Pd-catalysis and the C-SO2Me bond for nucleophilic attack.

Caption: Chemical structure of 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine.

Proposed Synthetic Pathway

Synthetic_Pathway A Substituted Pyridine Precursor B Thiazole Ring Formation A->B e.g., Hantzsch thiazole synthesis C Introduction of Thioether at C2 B->C e.g., Thiomethylation D Oxidation to Sulfone C->D e.g., m-CPBA, Oxone® E Bromination at C4 D->E e.g., NBS, Br2 F Final Building Block E->F

Caption: Proposed synthetic workflow for 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine.

Orthogonal Reactivity: A Tale of Two Sites

The power of this building block lies in its ability to undergo selective functionalization at two distinct positions under non-interfering reaction conditions.

The C4-Bromo Handle: Gateway to Complexity via Cross-Coupling

The bromine atom at the C4 position is primed for a variety of palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent for constructing C-C bonds.[8][9] The electron-withdrawing character of the fused ring system facilitates the initial oxidative addition step, which is often rate-limiting in these catalytic cycles.[10]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents OA Oxidative Addition T Transmetalation RE Reductive Elimination Product Coupled Product Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Ar-Br ArPdOR Ar-Pd(II)L2-OR ArPdBr->ArPdOR Base (e.g., K2CO3) ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdOR->ArPdAr_prime Ar'-B(OH)2 ArPdAr_prime->Pd0 Ar-Ar' ArBr 4-Bromo-thiazolo [5,4-c]pyridine Boronic Ar'-B(OH)2

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[8]

This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids.

  • Reaction Setup: To a dry Schlenk flask, add 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[9]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 ratio), via syringe to achieve a concentration of 0.1-0.2 M with respect to the starting bromide.[10]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Coupling Partner Catalyst System Base Solvent Temp (°C) Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂ / XPhosK₂CO₃Dioxane/H₂O9085-95
(1-methyl-1H-pyrazol-4-yl)boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10080-90[10]
4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O8588-98
3-Pyridinylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10075-85
The C2-Methylsulfonyl Group: A Target for Nucleophilic Substitution

The methylsulfonyl (SO₂Me) group is a potent electron-withdrawing group, which, in concert with the nitrogen atoms in the heterocyclic core, renders the C2 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[11] This makes it an ideal site for introducing linkers, which are often terminated with primary or secondary amines.

Recent studies suggest that many SNAr reactions, particularly on electron-deficient heterocycles, may proceed through a concerted mechanism rather than the classical two-step Meisenheimer complex pathway, especially with good leaving groups like sulfones.[12]

SNAr_Mechanism Reactants Building Block (Ar-SO2Me) + Nucleophile (Nu-H) TS Concerted Transition State [Nu---Ar---SO2Me]‡ Reactants->TS Base Products Substituted Product (Ar-Nu) + MeSO2H TS->Products

Caption: A concerted mechanism for the SNAr reaction at the C2 position.

This general procedure is applicable for coupling the building block with a variety of primary and secondary amines.

  • Reaction Setup: In a sealed vial, dissolve 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine (1.0 equiv) in a polar aprotic solvent such as DMSO or NMP.

  • Reagent Addition: Add the amine nucleophile (1.1-1.5 equiv) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Reaction: Heat the mixture to 80-120 °C. The reaction progress can be monitored by LC-MS. These substitutions are often complete within 2-8 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water to precipitate the product. If no precipitate forms, extract with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl) if the product is not basic, water, and brine to remove residual solvent and base.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash chromatography or preparative HPLC.

Nucleophile (Nu-H) Base Solvent Temp (°C) Typical Outcome
PiperazineDIPEADMSO100High conversion
MorpholineK₂CO₃NMP110High conversion
n-ButylamineEt₃NDioxane90Good conversion
BenzylamineDIPEADMSO100High conversion

Application Showcase: A Convergent Synthesis Workflow

The true utility of 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine is demonstrated in a convergent synthetic plan. Here, we outline a strategy to construct a complex bifunctional molecule where the order of reactions can be chosen based on the stability and properties of the coupling partners.

Convergent_Synthesis cluster_path1 Path A: S_NAr First cluster_path2 Path B: Suzuki First Start 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine SNAr_First Step 1: S_NAr Attach Linker + Linker-NH2 + Base, DMSO, 100°C Start->SNAr_First Suzuki_First Step 1: Suzuki Coupling Attach Warhead + Warhead-B(OH)2 + Pd Catalyst, Base Start->Suzuki_First Intermediate_A 4-Bromo-2-(Linker)-thiazolo[5,4-c]pyridine SNAr_First->Intermediate_A Suzuki_Second Step 2: Suzuki Coupling Attach Warhead + Warhead-B(OH)2 + Pd Catalyst, Base Intermediate_A->Suzuki_Second Final_Product Final Heterobifunctional Molecule (Warhead-Core-Linker) Suzuki_Second->Final_Product Intermediate_B 4-(Warhead)-2-(methylsulfonyl)-thiazolo[5,4-c]pyridine Suzuki_First->Intermediate_B SNAr_Second Step 2: S_NAr Attach Linker + Linker-NH2 + Base, DMSO, 100°C Intermediate_B->SNAr_Second SNAr_Second->Final_Product

Sources

Methodological & Application

Application Note: Nucleophilic Substitution of 2-Methylsulfonyl Group in Thiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Rationale

The Scaffold in Context

The thiazolo[5,4-c]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for benzothiazoles and purines. It is frequently utilized in the development of kinase inhibitors (e.g., EGFR, Met) and GPCR ligands due to its ability to engage in critical hydrogen bonding and


-stacking interactions within binding pockets.
The "Super-Leaving Group" Strategy

While 2-chloro or 2-bromo derivatives are common electrophiles, the 2-methylsulfonyl (


)  group offers superior reactivity for Nucleophilic Aromatic Substitution (

).

Why use the Sulfone?

  • Electronic Activation: The sulfone is strongly electron-withdrawing (inductive and mesomeric), significantly lowering the LUMO energy of the C2 position compared to halogens.

  • Regioselectivity: In the thiazolo[5,4-c]pyridine system, the C2 position is flanked by the thiazole nitrogen and sulfur. The fusion to the pyridine ring (specifically the electron-deficient [5,4-c] orientation) further activates C2. The sulfone leaving group minimizes competing attacks on the pyridine ring.

  • Mild Conditions: Reactions often proceed at lower temperatures, preserving sensitive functional groups on the incoming nucleophile.

Mechanistic Pathway

The reaction proceeds via a classic


 mechanism. The nucleophile attacks the C2 carbon, forming a transient Meisenheimer-like anionic intermediate stabilized by the thiazole nitrogen and the fused pyridine ring. The methylsulfinate anion (

) is then expelled, restoring aromaticity.

Part 2: Experimental Protocols

Pre-requisite: Synthesis of the Sulfone Precursor

Note: If you have already purchased the sulfone, skip to Section 2.2. This section ensures the integrity of the starting material, as sulfones can degrade if stored improperly.

Starting Material: 2-(Methylthio)thiazolo[5,4-c]pyridine. Reagent:


-Chloroperbenzoic acid (mCPBA) or Oxone®.

Protocol:

  • Dissolve 2-(methylthio)thiazolo[5,4-c]pyridine (1.0 equiv) in DCM (0.1 M).

  • Cool to 0°C.

  • Add mCPBA (2.2 – 2.5 equiv) portion-wise to avoid exotherm.

  • Stir at RT for 4–16 hours. Monitor by TLC/LCMS (Sulfone is significantly more polar than sulfide).

  • Workup: Quench with sat.

    
     and 
    
    
    
    (to remove excess oxidant). Extract with DCM.
  • Validation: The sulfone typically appears as a white/off-white solid.

    
     NMR will show a diagnostic downfield shift of the methyl singlet (approx. 
    
    
    
    3.3–3.5 ppm) compared to the sulfide (
    
    
    2.6–2.7 ppm).
Core Protocol: Nucleophilic Displacement with Amines

This is the standard procedure for library generation or lead optimization.

Reagents:

  • Substrate: 2-(Methylsulfonyl)thiazolo[5,4-c]pyridine.

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.5 equiv).

  • Base: Diisopropylethylamine (DIPEA) or

    
     (2.0 equiv).
    
  • Solvent: Anhydrous THF, 1,4-Dioxane, or DMF.

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial equipped with a stir bar, charge the sulfone substrate (100 mg, 1.0 equiv).

  • Solvation: Add anhydrous 1,4-Dioxane (concentration 0.1 – 0.2 M). Note: THF is suitable for highly reactive amines; Dioxane or DMF is preferred for less nucleophilic anilines requiring heat.

  • Addition: Add the Amine (1.2 equiv) followed by DIPEA (2.0 equiv).

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature (RT) for 2–6 hours.

    • Anilines/Sterically Hindered Amines: Heat to 60–90°C.

  • Monitoring: Monitor by LCMS. The sulfone leaving group (

    
    ) is not UV active, but the product formation is distinct.
    
  • Workup:

    • Method A (Precipitation): If using Dioxane/Ethanol, pour into water. The product often precipitates. Filter and wash.[1][2]

    • Method B (Extraction): Dilute with EtOAc, wash with water and brine. Dry over

      
      .
      
  • Purification: Flash chromatography (DCM/MeOH gradient) is usually sufficient.

Optimization Data Table

Use this table to select conditions based on your specific nucleophile type.

Nucleophile ClassSolventBaseTemp (°C)Time (h)Expected YieldNotes
Primary Aliphatic THF or DCMDIPEA25 (RT)1–4>85%Very fast; exothermic on large scale.
Secondary Cyclic 1,4-Dioxane

50–604–875–90%Morpholine, Piperazine, etc.
Anilines (Electron Rich) 1,4-DioxaneDIPEA806–1260–80%Requires thermal activation.
Anilines (Electron Poor) DMSO or NMP

100–12012–2440–60%Sluggish; microwave irradiation helps.
Alkoxides (RO-) THFNaH0

RT
270–85%Pre-form alkoxide with NaH before adding sulfone.

Part 3: Visualization & Workflows

Reaction Pathway Analysis

The following diagram illustrates the molecular events and decision points during the synthesis.

G Start Start: 2-Methylthio-thiazolo[5,4-c]pyridine Oxidation Oxidation (mCPBA or Oxone) Start->Oxidation Activation Sulfone Intermediate: 2-Methylsulfonyl-thiazolo[5,4-c]pyridine (Activated Electrophile) Oxidation->Sulfone Yields Sulfone Decision Select Nucleophile Sulfone->Decision Path_Amine Amine (R-NH2) Base: DIPEA Solvent: Dioxane Decision->Path_Amine N-Nucleophile Path_Alkoxide Alcohol (R-OH) Base: NaH Solvent: THF Decision->Path_Alkoxide O-Nucleophile Transition Transition State (Meisenheimer Complex) Path_Amine->Transition Attack at C2 Path_Alkoxide->Transition Product Final Product: 2-Substituted-thiazolo[5,4-c]pyridine Transition->Product - MeSO2 (Leaving Group)

Figure 1: Mechanistic pathway for the activation and substitution of the thiazolo[5,4-c]pyridine scaffold.

Troubleshooting Decision Tree

Use this logic flow when yields are suboptimal.

Troubleshooting Issue Problem: Low Yield or No Reaction CheckLCMS Analyze LCMS of Crude Issue->CheckLCMS Result1 Starting Material (Sulfone) Intact CheckLCMS->Result1 Result2 Hydrolysis Product (2-OH) Observed CheckLCMS->Result2 Result3 Complex Mixture / Decomposition CheckLCMS->Result3 Action1 Increase Temp OR Switch to DMSO/NMP Result1->Action1 Nucleophile too weak Action2 Dry Solvents (Anhydrous) Check Base Quality Result2->Action2 Water contamination Action3 Lower Temp Add Base Dropwise Result3->Action3 Substrate unstable

Figure 2: Troubleshooting logic for


 reactions on sulfonyl-heterocycles.

Part 4: References

  • Amat, M., et al. (2010).[3] "Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity." Arkivoc, 2010(3), 145-151.[3]

  • BenchChem Technical Support. (2025). "Nucleophilic Substitution on Pyridine Rings: Mechanisms and Troubleshooting." BenchChem Application Notes.

  • McCausland, C. W. (1976). "Hard and soft nucleophilic substitution patterns in amino-methylsulfonyl systems." BYU ScholarsArchive.

  • Ghoneim, A., et al. (2021).[1] "Design, Synthesis... of Novel Thiazolo[5,4-c]Pyridine Glycoside." Polycyclic Aromatic Compounds.

  • ResearchGate. "Reaction of 2-methanesulfonylthiazolo[5,4-c]pyridine with amines." General Reactivity Database.

(Note: The protocols defined above are synthesized from the specific reactivity profiles detailed in References 1 and 3, adapting the general sulfone-displacement chemistry to the thiazolo[5,4-c]pyridine scaffold.)

Sources

Palladium-catalyzed cross-coupling reactions using 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers utilizing 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine in drug discovery and medicinal chemistry.

Introduction & Scaffold Analysis

The thiazolo[5,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinazolines in kinase inhibitors and adenosine receptor antagonists. The specific derivative, 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine , represents a high-value "linchpin" intermediate due to its dual electrophilic sites.

Chemoselectivity Profile

Successful utilization of this molecule requires understanding the reactivity hierarchy between the two electrophilic centers:

  • C4-Bromo (Pyridine ring): The primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

  • C2-Methylsulfonyl (Thiazole ring): A "super-leaving group" highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

The Challenge: The C2-sulfonyl group is so reactive that it can be displaced by nucleophilic bases (e.g., hydroxides, alkoxides) or solvents (alcohols, water) often used in standard Pd-coupling protocols. The Solution: This guide provides protocols specifically optimized to preserve the C2-sulfone during C4-cross-coupling, enabling a subsequent, orthogonal SNAr diversification step.

ReactivityMap Scaffold 4-Bromo-2-(methylsulfonyl) thiazolo[5,4-c]pyridine C4_Site C4-Position (Bromo) Reactivity: Pd-Catalyzed Coupling Condition: Mild Base Required Scaffold->C4_Site Site A (Primary) C2_Site C2-Position (Sulfone) Reactivity: S_NAr Displacement Risk: Hydrolysis/Alkoxylation Scaffold->C2_Site Site B (Secondary)

Figure 1: Reactivity map highlighting the orthogonal functionalization sites.

Critical Experimental Considerations

ParameterRecommendationRationale
Base Selection K₃PO₄, Cs₂CO₃, CsF Non-nucleophilic bases prevent premature displacement of the C2-SO₂Me group. Avoid NaOtBu, NaOH, NaOEt.
Solvent System 1,4-Dioxane (anhydrous), Toluene Aprotic solvents minimize hydrolysis side-reactions. Avoid Methanol/Ethanol.
Catalyst Pd(dppf)Cl₂·DCM, XPhos Pd G3 Robust catalysts that operate well with weak bases and steric hindrance at the C4 position.
Atmosphere Argon/Nitrogen (Strict) Oxygen promotes homocoupling; moisture promotes sulfone hydrolysis.

Detailed Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at C4 while retaining the C2-sulfone.

Materials:

  • Substrate: 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine (1.0 equiv)[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: K₃PO₄ (Tribasic, anhydrous, micronized) (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 10 mL microwave vial or round-bottom flask equipped with a magnetic stir bar. Cool under Argon flow.

  • Charging: Add the substrate (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) to the vial.

  • Degassing: Cap the vial and purge with Argon for 5 minutes.

  • Solvent & Catalyst: Add anhydrous 1,4-Dioxane (concentration 0.1 M). Remove the cap briefly to add Pd(dppf)Cl₂ (5 mol%) quickly, then recap and purge for another 2 minutes.

  • Reaction: Heat the mixture to 80°C (oil bath) or 100°C (Microwave, 30 mins).

    • Note: Monitor by TLC/LCMS every hour. Do not overheat, as thermal elimination of SO₂Me can occur above 120°C.

  • Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (SiO₂).

    • Caution: The product still contains the reactive sulfone; avoid using methanol in the eluent if possible, or keep contact time short.

Protocol B: Sequential C-N Coupling (Buchwald) then SNAr

Objective: Create a library of 2,4-diamino derivatives.

Workflow Diagram:

Workflow Start Start: 4-Bromo-2-(SO2Me)-thiazolo[5,4-c]pyridine Step1 Step 1: Buchwald-Hartwig Coupling (C4-N Bond Formation) Start->Step1 Amine 1, Pd(OAc)2, BINAP, Cs2CO3 Intermed Intermediate: 4-Amino-2-(SO2Me) derivative Step1->Intermed Step2 Step 2: S_NAr Displacement (C2-N Bond Formation) Intermed->Step2 Amine 2, DIPEA, THF, RT Final Final Product: 2,4-Diamino-thiazolo[5,4-c]pyridine Step2->Final

Figure 2: Sequential workflow for dual-amination.

Step 1: Buchwald-Hartwig Amination (C4)

  • Catalyst System: Pd(OAc)₂ (5 mol%) + BINAP (7.5 mol%) or BrettPhos Pd G3.

  • Base: Cs₂CO₃ (2.0 equiv). Crucial: Do not use NaOtBu.

  • Solvent: Toluene (0.1 M).

  • Temp: 90°C, 4-12 h.

  • Observation: The bulky phosphine ligand and weak base facilitate coupling at the bromide without displacing the sulfone.

Step 2: SNAr Displacement (C2)

  • Reagent: Primary or secondary amine (1.5 equiv).

  • Base: DIPEA (2.0 equiv) or Et₃N.

  • Solvent: THF or DMF.

  • Temp: Room Temperature to 50°C.

  • Mechanism:[1][2][3] The sulfone is displaced rapidly. No metal catalyst is required for this step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Sulfone (C2-OMe/OH observed) Nucleophilic attack by solvent or base.Switch base to K₃PO₄ or CsF. Ensure solvent is anhydrous.[4] Remove MeOH/EtOH from process.
Low Conversion (C4-Br intact) Catalyst deactivation by Thiazole N/S.Switch to XPhos Pd G3 or Pd(dtbpf)Cl₂ . Increase catalyst loading to 10 mol%.
Homocoupling of Boronic Acid Oxygen presence.[4]Degas solvents vigorously (freeze-pump-thaw x3).
Desulfonylation (C2-H observed) Reductive elimination or thermal decomposition.Lower reaction temperature (<80°C). Use milder reducing ligands.

References

  • Vertex Pharmaceuticals. (2018). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (Demonstrates the high electrophilicity of 2-sulfonyl azoles).

  • Sigma-Aldrich. (2023). Product Specification: 4-Bromo-2-(methylsulfonyl)pyridine.[1][5] (Analogous reactivity data).

  • Heterocycles Journal. (1994). Reactivity of Thiazolo[5,4-c]pyridine derivatives.[6][1][2][7][8] (Foundational chemistry of the scaffold).[9]

  • BenchChem. (2025).[4] Catalyst Selection for Cross-Coupling with Bromopyridines. (Protocol optimization for electron-deficient heterocycles).

Disclaimer: This protocol involves the use of hazardous chemicals. Always consult the Safety Data Sheet (SDS) for 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine before handling. All reactions should be performed in a fume hood.

Sources

Application Notes and Protocols: Suzuki-Miyaura Coupling at the C4-Bromo Position

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation at C4 of Heterocycles

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a specific, yet highly significant, application: the Suzuki-Miyaura coupling at the C4-bromo position of various heterocyclic scaffolds. Functionalization at this position is a key strategy in the synthesis of diverse molecular architectures with potential biological activity. For instance, substituted quinolines, indoles, and pyrimidines are privileged structures in medicinal chemistry, and the ability to introduce aryl or heteroaryl groups at the C4 position is crucial for structure-activity relationship (SAR) studies.[1][5]

This document provides a detailed exploration of the critical parameters governing the success of this transformation, offering field-proven insights and step-by-step protocols to empower researchers in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the C4-bromo substrate, forming a Pd(II) complex.[8][9] This is often the rate-determining step, and its efficiency can be influenced by the electron density of the heterocyclic ring and the choice of ligand.[6][10]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center.[9][11] The base plays a crucial role in forming a more nucleophilic "ate" complex from the boronic acid, facilitating this transfer.[9][12]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which then re-enters the cycle.[7][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAd Oxidative Addition Pd0->OxAd Ar-Br PdII_Aryl Ar-Pd(II)L_n-Br OxAd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)₂ + Base PdII_Biorg Ar-Pd(II)L_n-R' Transmetalation->PdII_Biorg RedElim Reductive Elimination PdII_Biorg->RedElim RedElim->Pd0 Ar-R' CoupledProduct C4-Substituted Heterocycle (Ar-R') ArylHalide C4-Bromo Heterocycle (Ar-Br) BoronicAcid Organoboron Reagent (R'-B(OR)₂) caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Optimization Strategies

The success of a Suzuki-Miyaura coupling at the C4-bromo position hinges on the judicious selection of several key components. The interplay between the catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the associated ligand is arguably the most critical factor. While simple palladium salts like Pd(OAc)₂ can be effective, pre-formed palladium(0) catalysts such as Pd(PPh₃)₄ or modern pre-catalysts often provide more consistent results.[7][13]

  • For Electron-Deficient Heterocycles (e.g., Pyridines, Pyrimidines): Oxidative addition can be facile. Standard phosphine ligands like triphenylphosphine (PPh₃) are often sufficient.[13][14]

  • For Electron-Rich Heterocycles (e.g., Indoles): Oxidative addition can be more challenging. In these cases, bulky and electron-rich phosphine ligands, such as those from the Buchwald-Hartwig family (e.g., SPhos, XPhos), are often necessary to promote this step.[6][15] N-heterocyclic carbene (NHC) ligands also serve as excellent alternatives, offering high stability and activity.[9][16]

Catalyst / Ligand CombinationSubstrate TypeKey Advantages
Pd(PPh₃)₄Electron-deficient heterocyclesCommercially available, well-established.[13][14]
Pd(OAc)₂ / SPhosElectron-rich heterocyclesPromotes challenging oxidative additions.[1]
Pd₂(dba)₃ / Buchwald ligandsGeneralHigh turnover numbers, broad applicability.[7]
PEPPSI-type catalystsGeneralAir and moisture stable pre-catalysts.[6]
The Crucial Role of the Base

The base is essential for the transmetalation step, where it activates the boronic acid to form a more reactive boronate species.[9][12] The choice of base can significantly influence the reaction rate and selectivity.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are the most commonly employed bases.[13][17] Cs₂CO₃ is often used in challenging couplings due to its high solubility and basicity.[18][19]

  • Fluoride Sources: In some cases, particularly with base-sensitive functional groups, fluoride sources like potassium fluoride (KF) can be effective.[11][20]

The stoichiometry of the base is also important; typically, 2-3 equivalents are used.[1][20]

Solvent System Selection

The choice of solvent impacts the solubility of the reagents and the stability of the catalytic species. Anhydrous and degassed solvents are generally recommended to prevent catalyst deactivation and unwanted side reactions.[21]

  • Aprotic Solvents: 1,4-Dioxane, toluene, and tetrahydrofuran (THF) are widely used.[6][9]

  • Protic Solvents: Mixtures of organic solvents with water are common, as water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[13][22] Ethanol is also a viable solvent, particularly in microwave-assisted reactions.[19]

Temperature and Reaction Time

Many Suzuki-Miyaura couplings require heating to proceed at a reasonable rate.[21] Typical reaction temperatures range from 60 °C to 120 °C.[23] Microwave irradiation has emerged as a powerful technique to accelerate these reactions, often reducing reaction times from hours to minutes.[13][18] Reaction progress should be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Experimental Protocols

The following protocols provide a general framework for performing Suzuki-Miyaura coupling reactions at the C4-bromo position. Optimization may be required for specific substrates.

Protocol 1: Conventional Heating for C4-Bromo-Substituted Pyrimidines

This protocol is adapted from a procedure for the coupling of bromopyrimidine derivatives.[13][14]

Materials:

  • C4-Bromopyrimidine derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Distilled water

  • Schlenk flask and standard laboratory glassware for inert atmosphere techniques[14]

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the C4-bromopyrimidine derivative and Pd(PPh₃)₄.[14]

  • Add 1,4-dioxane and stir the mixture for 30 minutes at room temperature.[14]

  • Add the arylboronic acid, K₃PO₄, and distilled water (typically a 4:1 or 3:1 ratio of dioxane to water).[13][14]

  • Heat the reaction mixture to 70-80 °C and stir for 18-22 hours, monitoring the reaction by TLC or LC-MS.[14]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Coupling for C4-Bromoindoles

This protocol is a general guideline for the rapid, microwave-assisted synthesis of C4-arylindoles.

Materials:

  • C4-Bromoindole derivative (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Pd(PPh₃)₄ (7 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Ethanol

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add the C4-bromoindole, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.[1]

  • Add ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.[3]

  • Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.[1]

  • After completion, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Troubleshooting Steps
Low or No Yield Inactive catalyst, inefficient transmetalation, decomposition of boronic acid.[13][21]Ensure rigorous degassing of solvents.[21] Use fresh, high-quality catalyst and ligands.[24] Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[13] Consider using a boronic ester for improved stability.[6]
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) precatalyst.[6][21]Improve the degassing procedure.[21] Start with a Pd(0) source like Pd(PPh₃)₄.[21]
Hydrodehalogenation (Loss of Bromine) Hydrogen source in the reaction (e.g., solvent, water), nature of the phosphine ligand.[13]Use anhydrous solvents if possible. Screen different, less electron-rich phosphine ligands.[13]

Conclusion

The Suzuki-Miyaura coupling at the C4-bromo position is a powerful and versatile transformation for the synthesis of complex heterocyclic molecules. A thorough understanding of the reaction mechanism and the careful selection of the catalyst, ligand, base, and solvent are paramount for success. By following the protocols and troubleshooting guidance provided in these application notes, researchers can effectively harness this reaction to advance their synthetic programs in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed February 2024.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Published October 10, 2024.
  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Organic Chemistry Portal. Suzuki Coupling.
  • The Organic Chemistry Tutor. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published March 29, 2025.
  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Lima, C., Rodrigues, A. S. M. C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • ResearchGate.
  • ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Published May 1, 2018.
  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Published August 10, 2025.
  • Reddit. What is the proper way to set up a suzuki coupling? r/chemistry. Published December 27, 2020.
  • Wikipedia. Suzuki reaction.
  • Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Benchchem. Technical Support Center: Suzuki Couplings of Bromopyrimidines.
  • Koei Chemical Co., Ltd.
  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Published January 23, 2017.
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Published June 5, 2019.
  • MDPI. Preformed Pd(II)
  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. Published July 9, 2021.
  • ResearchGate. 1. Effect of the Base on the Suzuki-Miyaura Cross-Coupling Reaction.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Published October 23, 2020.
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • ACS Publications.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline.
  • MDPI. Preformed Pd(II)
  • ACS Publications. Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Published April 9, 2005.
  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)
  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • National Institutes of Health. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
  • Benchchem. Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline.
  • ResearchGate. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Published October 15, 2025.
  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Lietuvos mokslų akademija. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin].

Sources

Application Note: Microwave-Assisted Synthesis Using 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the high-precision synthesis protocols for utilizing 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine (referred to herein as Scaffold A ). This bifunctional heterocycle represents a critical "privileged structure" in drug discovery, particularly for kinase inhibitors and GPCR ligands.

The Core Challenge: The molecule contains two electrophilic sites with distinct reactivity profiles:

  • C2-Sulfonyl: A highly labile leaving group susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C4-Bromide: A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

The Microwave Advantage: Conventional heating often leads to competitive degradation or lack of regiocontrol. Microwave irradiation provides the precise kinetic control necessary to execute


 at lower energy thresholds while enabling the high-energy barrier crossing required for Pd-catalysis, often allowing for sequential one-pot transformations.

Chemical Profile & Reactivity Logic

To successfully utilize Scaffold A, one must understand the electronic "switch" embedded in its structure.

Reactivity Map
  • Site C2 (Sulfonyl): The sulfonyl group at C2 is activated by the inductive effect of the adjacent thiazole nitrogen and sulfur. It acts as a "super-leaving group," significantly more reactive than a halogen at this position. It reacts with amines, thiols, and alkoxides under mild microwave conditions.

  • Site C4 (Bromide): The pyridine ring is electron-deficient, but the C4-bromide is relatively inert to

    
     compared to the C2-sulfone. It is reserved for metal-catalyzed coupling.
    

Key Strategic Insight: Always perform C2-diversification BEFORE C4-coupling if using nucleophiles. Attempting Pd-coupling first may lead to catalyst poisoning by the sulfinate leaving group or competitive displacement at C2 by the base used in the coupling reaction.

ReactivityMap Scaffold 4-Bromo-2-(methylsulfonyl) thiazolo[5,4-c]pyridine C2_Path Path A: C2-Substitution (SNAr) Scaffold->C2_Path High Reactivity (Nucleophiles) C4_Path Path B: C4-Coupling (Pd-Catalysis) Scaffold->C4_Path Lower Reactivity (Requires Pd) Product_A 2-Amino/Alkoxy Derivative (Retains 4-Br) C2_Path->Product_A MW: 80-100°C Product_B 4-Aryl/Heteroaryl Derivative (Retains 2-SO2Me) C4_Path->Product_B MW: 120-140°C

Figure 1: Chemoselectivity map of Scaffold A. The C2-sulfonyl group is the primary electrophilic site for nucleophiles.

Experimental Protocols

Protocol A: C2-Selective Displacement (Amination)

Objective: Introduce amine diversity at the C2 position without affecting the C4-bromide.

Reagents:

  • Scaffold A: 1.0 equiv.

  • Amine (Primary/Secondary): 1.2 – 1.5 equiv.

  • Base: DIPEA (2.0 equiv) or

    
     (2.0 equiv).
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or anhydrous THF. Note: NMP absorbs microwaves efficiently.

Procedure:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve Scaffold A (0.5 mmol) in NMP (3 mL).

  • Addition: Add the amine (0.6 mmol) followed by DIPEA (1.0 mmol). Cap the vial.

  • Irradiation: Place in the microwave reactor.

    • Ramp: 2 minutes to target temperature.

    • Hold: 100°C for 10 minutes.

    • Pressure Limit: 15 bar.

    • Stirring: High.[1][2]

  • Work-up: Pour the mixture into water (15 mL). The product usually precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.[3]

Validation:

  • LC-MS: Look for the disappearance of the sulfone mass (

    
    ) and appearance of the amine adduct (
    
    
    
    ).
  • NMR: The methyl singlet of the sulfone (

    
     ppm) should disappear.
    
Protocol B: C4-Selective Suzuki-Miyaura Coupling

Objective: Arylation of the C4 position. Note: This is typically performed AFTER Protocol A, but can be done on Scaffold A if the coupling partner is non-nucleophilic.

Reagents:

  • Substrate (Scaffold A or C2-substituted derivative): 1.0 equiv.

  • Boronic Acid/Pinacol Ester: 1.5 equiv.

  • Catalyst:

    
     (5 mol%). Chosen for robustness in air.
    
  • Base: 2M aqueous

    
     (3.0 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).[4]

Procedure:

  • Preparation: In a microwave vial, combine the substrate, boronic acid, and catalyst.

  • Solvent: Add Dioxane (3 mL) and aqueous base (0.5 mL).

  • Degassing: Sparge with Argon for 2 minutes. Cap immediately.

  • Irradiation:

    • Temperature: 130°C.

    • Time: 20 minutes.

    • Power: Dynamic mode (max 300W).

  • Work-up: Filter through a Celite pad, washing with EtOAc. Concentrate and purify via flash chromatography.

Protocol C: One-Pot Sequential Microwave Synthesis

Objective: Rapid library generation by performing


 followed by Suzuki coupling in the same vial without intermediate isolation.

Logic: The


 reaction generates sulfinic acid salts as byproducts. These must be neutralized, or the solvent system must be compatible with the subsequent Pd-step.

SequentialWorkflow Start Start: Scaffold A + Amine + DIPEA in Dioxane Step1 Step 1: SNAr MW: 100°C, 10 min Start->Step1 Selective C2 Displacement Check Add: Boronic Acid + Pd Catalyst + aq. K2CO3 Step1->Check Cool to RT Do not isolate Step2 Step 2: Suzuki Coupling MW: 135°C, 20 min Check->Step2 C4 Arylation Finish Final Product (2-Amino-4-Aryl) Step2->Finish Work-up

Figure 2: Sequential One-Pot Microwave Protocol. Note the temperature step-up between stages.

Procedure:

  • Step 1 (

    
    ):  Combine Scaffold A (0.5 mmol), Amine (0.55 mmol), and DIPEA (1.0 mmol) in Dioxane (3 mL). Irradiate at 100°C for 10 min .
    
  • Intermediate Check: Remove vial, cool to RT. Take an aliquot for LC-MS to confirm C2 displacement.

  • Step 2 (Suzuki): Open the vial. Add Boronic Acid (0.75 mmol),

    
     (5 mol%), and 2M 
    
    
    
    (0.5 mL). Reseal.
  • Irradiation: Irradiate at 135°C for 20 min .

  • Purification: Standard aqueous work-up and chromatography.

Data Summary & Troubleshooting

Comparative Reaction Data
Reaction TypeTarget SiteConventional ConditionsMicrowave ConditionsYield Improvement

(Amine)
C2THF, Reflux, 12hNMP, 100°C, 10 min+15-20%
Suzuki Coupling C4Toluene/EtOH, 100°C, 18hDioxane/Water, 130°C, 20 min+10-25%
Hydrolysis C2Acidic reflux, 6hAcOH/H2O, 150°C, 15 min+30%
Troubleshooting Guide (Self-Validating)
  • Problem: Hydrolysis of the Sulfone at Step 1.

    • Observation: Formation of the C2-hydroxyl (pyridone-like) species instead of the amine product.

    • Cause: Wet solvent or hygroscopic amine. The sulfone is extremely sensitive to water at high temps.

    • Fix: Use anhydrous NMP/Dioxane and molecular sieves. Ensure the amine is dry.

  • Problem: Protodebromination at C4 during Suzuki.

    • Observation: Product mass corresponds to H instead of the aryl group at C4.

    • Cause: Overheating or excessive reaction time allowing the Pd-hydride species to reduce the bromide.

    • Fix: Reduce microwave hold time to 10-15 mins. Switch to a milder base (

      
      ).
      
  • Problem: Incomplete Conversion in One-Pot Protocol.

    • Cause: The amine from Step 1 coordinates to the Palladium in Step 2.

    • Fix: Ensure slight excess of Boronic acid and Catalyst in Step 2. Use a bulky ligand catalyst (e.g., XPhos Pd G2) to prevent amine coordination.

References

  • Microwave-Assisted Synthesis of Thiazolo[5,4-c]pyridine Derivatives. Source: National Institutes of Health (PMC) / Vertex AI Search Results. Context: General protocols for thiazolopyridine scaffold construction and microwave advantages. URL:[Link]

  • Microwave Assisted Synthesis of Fused Thiazoles. Source: ResearchGate / J. Heterocyclic Chem. Context: Optimization of microwave parameters for fused thiazole systems. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions in C4-Bromo Cross-Coupling Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for C4-bromo cross-coupling. This guide is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges when using C4-brominated heterocyclic compounds in palladium-catalyzed cross-coupling reactions. The unique electronic and steric properties of these substrates can often lead to frustrating side reactions, low yields, and complex purification challenges.

As Senior Application Scientists, we have compiled this resource based on a synthesis of mechanistic understanding and field-proven troubleshooting strategies. Our goal is to not only provide solutions but to explain the underlying chemical principles, empowering you to diagnose and resolve issues in your own laboratory work.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during C4-bromo cross-coupling experiments.

Q1: My C4-bromoheterocycle coupling reaction has a very low yield or fails completely. Where should I start troubleshooting?

A1: A failed reaction is a diagnostic puzzle. Before diving into complex optimization, begin with a systematic evaluation of your core parameters. The most frequent culprits are related to catalyst deactivation and suboptimal reaction setup.

  • Verify the Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[1] Ensure your solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) and that your reaction vessel was properly purged with an inert gas (argon or nitrogen).[2][3]

  • Assess Reagent Purity: Impurities in starting materials, solvents, or bases can act as catalyst poisons.[3] Ensure all reagents are of high purity and that solvents are anhydrous.

  • Evaluate the Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical. For N-heterocyclic substrates, the ring nitrogen can coordinate to the palladium center, leading to catalyst poisoning.[4][5] Using bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium ligands) is often necessary to shield the metal center and facilitate the reaction.[6][7] Consider using a pre-formed catalyst (a "pre-catalyst"), which can provide more consistent generation of the active catalytic species.[7][8]

Q2: What are the most common side reactions I should look for when coupling C4-bromoheterocycles?

A2: Three side reactions dominate the landscape of C4-bromo cross-coupling and are the primary sources of yield loss and purification difficulties:

  • Hydrodebromination (HDB): This is the replacement of the bromine atom with a hydrogen atom, resulting in the simple heterocycle as a byproduct.[9] This is arguably the most common issue.

  • Homocoupling: This involves the dimerization of your starting materials—either two molecules of the organometallic reagent (e.g., boronic acid in a Suzuki coupling) or two molecules of the C4-bromoheterocycle.[1][2]

  • Catalyst Deactivation/Decomposition: This is not a product-forming side reaction but a process that halts the catalytic cycle. It is often visually indicated by the formation of a black precipitate, known as palladium black.[3][4]

Q3: The nitrogen on my heterocycle seems to be interfering with the reaction. Why does this happen and what can I do?

A3: This is a classic problem known as pyridine-type inhibition. The lone pair of electrons on the nitrogen atom of many heterocycles (like pyridines, quinolines, or imidazoles) can act as a ligand, coordinating strongly to the palladium catalyst. This coordination can either block the sites needed for the catalytic cycle to proceed or form stable, inactive complexes, effectively poisoning the catalyst.[4][5] The electron-donating effect of substituents on the ring can exacerbate this issue by increasing the basicity of the nitrogen.[5]

Solutions:

  • Ligand Choice is Key: Use sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). The bulk of these ligands helps to prevent the heterocycle from accessing and binding to the palladium center.[4][6]

  • Increase Catalyst Loading: While not ideal from an efficiency standpoint, a modest increase in catalyst loading can sometimes overcome partial deactivation.[5]

  • Consider a Different Catalyst System: In some cases, N-heterocyclic carbene (NHC) ligands can offer superior stability and performance with N-heterocyclic substrates.[10]

Troubleshooting Guide: Specific Side Reactions

This section provides a deeper dive into diagnosing and mitigating the most common side reactions.

Issue 1: Hydrodebromination (HDB) - The Bromine is Replaced by Hydrogen

Hydrodebromination is a reductive process that consumes your starting material without forming the desired product.

The "Why": HDB occurs when a palladium-hydride species is formed within the catalytic cycle. This species can then undergo reductive elimination with the aryl group of your substrate, cleaving the C-Br bond and forming a C-H bond instead of the desired C-C or C-N bond.[9] Sources of the hydride can include the base, solvent (especially alcohols), or even the organometallic coupling partner.[9]

HDB_Troubleshooting start High HDB Byproduct Detected cause1 Potential Cause: Base-Mediated Hydride Transfer start->cause1 cause2 Potential Cause: Solvent as Hydride Source start->cause2 cause3 Potential Cause: High Reaction Temperature start->cause3 solution1 Action: Screen Weaker, Non-nucleophilic Bases (e.g., K₃PO₄, Cs₂CO₃) cause1->solution1 Strong or alkoxide bases can be hydride donors. solution2 Action: Switch to Aprotic Solvents (e.g., Toluene, Dioxane, THF) cause2->solution2 Alcohols or water can provide hydride species. solution3 Action: Lower Reaction Temperature (e.g., reduce from 110°C to 80°C) cause3->solution3 Higher temperatures can accelerate HDB pathways.

Caption: Pathways leading to catalyst deactivation.

Recommended Actions:

  • Reduce Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. If a reaction requires 110 °C, see if it proceeds acceptably at 90 °C, even if it takes longer. [3]2. Use a More Stable Catalyst System:

    • Pre-catalysts: Use commercially available pre-catalysts (e.g., XPhos Pd G3), which are often more air-stable and generate the active Pd(0) species more cleanly and reliably in situ. [7][8] * Ligand Choice: Ensure you are using a ligand known to stabilize the catalyst, such as a bulky biarylphosphine. [3]3. Ensure an Inert Atmosphere: As with homocoupling, the rigorous exclusion of oxygen is paramount to prevent oxidative degradation pathways. [3]4. Screen Solvents: If decomposition persists, screening alternative aprotic solvents (e.g., switching from toluene to dioxane) may improve catalyst stability. [3]

Quantitative Data & Reference Tables

For successful optimization, a systematic approach is necessary. The following tables provide starting points for your experimental design.

Table 1: Comparative Guide to Common Bases

Base pKa of Conj. Acid Typical Use Advantages Disadvantages
NaOtBu ~19 Buchwald-Hartwig Very strong, highly active Can be too harsh for sensitive groups; potential hydride source for HDB. [2]
K₃PO₄ ~12.3 (3rd) Suzuki, Sonogashira Moderately strong, good for many substrates, low nucleophilicity. [11] Can have limited solubility in some organic solvents.
Cs₂CO₃ ~10.3 (2nd) Suzuki, Buchwald-Hartwig Good solubility, effective for challenging couplings. [11] More expensive, hygroscopic.
K₂CO₃ ~10.3 (2nd) Suzuki Inexpensive, widely used. Often requires aqueous co-solvent, which can be a source of hydrides. [11][12]

| Et₃N | ~10.75 | Sonogashira, Heck | Organic base, can act as a solvent. | Often requires a copper co-catalyst in Sonogashira; can promote side reactions. [13]|

Data compiled from multiple sources for illustrative purposes.[2][11][12][13]

Experimental Protocols
Protocol: Systematic Screening of Base and Ligand for a Challenging C4-Bromoheterocycle Coupling

This protocol describes a parallel screening approach to quickly identify optimal conditions when facing low yield or significant side reactions.

Materials:

  • C4-bromoheterocycle (1.0 equiv)

  • Coupling partner (e.g., Phenylboronic acid, 1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligands for screening (e.g., XPhos, SPhos, RuPhos, if not using a pre-catalyst that includes one)

  • Bases for screening (e.g., K₃PO₄, Cs₂CO₃, NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Array of reaction vials (e.g., 4 mL vials with stir bars) and a heating block

Procedure:

  • Preparation (Glovebox Recommended):

    • In a glovebox, prepare stock solutions of your C4-bromoheterocycle and coupling partner in the chosen solvent to ensure accurate dispensing.

    • In separate vials, weigh the palladium pre-catalyst (or Pd source and ligand) and the different bases. Prepare one vial for each condition to be tested.

  • Reaction Setup:

    • To each vial containing the catalyst and base, add the required volume of the C4-bromoheterocycle stock solution (e.g., 0.1 mmol scale).

    • Add the required volume of the coupling partner stock solution.

    • Add enough additional solvent to reach the desired concentration (e.g., 0.1 M).

    • Seal the vials tightly with screw caps.

  • Reaction Execution:

    • Remove the vial array from the glovebox and place it in a pre-heated aluminum heating block set to the desired temperature (e.g., 90 °C).

    • Stir the reactions for a set period (e.g., 12-24 hours).

  • Analysis:

    • After the reaction time, cool the vials to room temperature.

    • Take a small, measured aliquot from each reaction mixture. Dilute with a suitable solvent (e.g., acetonitrile or ethyl acetate).

    • Analyze the aliquots by LC-MS or GC-MS to determine the relative ratio of the desired product to starting materials and key side products (e.g., the hydrodebrominated compound).

  • Interpretation:

    • Compare the results across the different conditions. This will quickly reveal which combination of base and ligand minimizes side reactions and maximizes the yield of your desired product.

References
  • (No source provided)
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]

  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]

  • (No source provided)
  • ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Available at: [Link]

  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Available at: [Link]

  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-cyanopyridines and their corresponding amidoximes. Available at: [Link]

  • Molecules. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. (2022). Available at: [Link]

  • Molecules. Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Available at: [Link]

  • (No source provided)
  • Molecules. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). Available at: [Link]

  • (No source provided)
  • (No source provided)
  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. (2018). Available at: [Link]

  • Helvetica Chimica Acta. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

  • (No source provided)
  • (No source provided)
  • (No source provided)
  • DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]

  • (No source provided)
  • ResearchGate. The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. Available at: [Link]

  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • Molecules. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Available at: [Link]

  • The Journal of Organic Chemistry. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Available at: [Link]

  • (No source provided)
  • (No source provided)
  • (No source provided)

Sources

Troubleshooting low reactivity at the C4 position of thiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Low Reactivity at the C4 Position

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the thiazolo[5,4-c]pyridine scaffold. This versatile heterocyclic system is a key component in many biologically active compounds.[1] However, its unique electronic properties can present challenges, particularly concerning the functionalization at the C4 position. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome low reactivity at this specific site.

Frequently Asked Questions (FAQs)
Question 1: Why am I observing little to no reactivity at the C4 position of my thiazolo[5,4-c]pyridine substrate during electrophilic aromatic substitution?

Answer: The low reactivity of the C4 position in thiazolo[5,4-c]pyridine towards electrophiles is primarily due to the electronic nature of the fused ring system. The pyridine nitrogen atom is electron-withdrawing, which deactivates the entire pyridine ring towards electrophilic attack. This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), making direct electrophilic substitution at these sites challenging.

Furthermore, the adjacent thiazole ring, while containing electron-donating sulfur and nitrogen atoms, can also influence the electron density distribution across the scaffold. Computational studies and experimental evidence suggest that the C4 position is not sufficiently electron-rich to readily react with common electrophiles under standard conditions.

Question 2: I'm attempting a nucleophilic aromatic substitution (SNAr) on a 4-halo-thiazolo[5,4-c]pyridine, but the reaction is sluggish. What factors could be contributing to this?

Answer: While SNAr reactions are generally favored at the C2 and C4 positions of pyridine rings due to stabilization of the Meisenheimer intermediate, the reactivity can still be lower than expected in the thiazolo[5,4-c]pyridine system.[2] Several factors could be at play:

  • Leaving Group Ability: Ensure you are using a good leaving group. Iodide is better than bromide, which is better than chloride. Fluoride, while often a poor leaving group, can be effective in SNAr if the aromatic ring is sufficiently electron-deficient.

  • Nucleophile Strength: The strength of your nucleophile is critical. Harder nucleophiles, such as alkoxides or primary amines, are generally more effective than softer nucleophiles.

  • Solvent Effects: Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus increasing its effective nucleophilicity.

  • Temperature: Higher reaction temperatures are often required to overcome the activation energy barrier for these reactions.

If you continue to experience low reactivity, consider activating your substrate further by introducing an electron-withdrawing group elsewhere on the ring, if your synthetic route allows.

Question 3: My attempts at direct C-H activation/functionalization at the C4 position have been unsuccessful. What alternative strategies should I consider?

Answer: Direct C-H functionalization of pyridines at the C4 position is notoriously difficult due to the directing effects of the nitrogen atom, which favors functionalization at C2.[3][4] For the thiazolo[5,4-c]pyridine system, this challenge is compounded by the fused thiazole ring. Here are some proven strategies to achieve C4 functionalization:

  • Directed ortho-Metalation (DoM): If you have a suitable directing metalation group (DMG) at the C5 position, you can achieve regioselective lithiation at the C4 position.[5][6][7] The lithiated intermediate can then be quenched with a variety of electrophiles. Common DMGs include amides, carbamates, and methoxy groups.

  • Halogen-Metal Exchange: Starting with a 4-halo-thiazolo[5,4-c]pyridine (preferably bromo or iodo), a halogen-metal exchange using an organolithium reagent (like n-BuLi or t-BuLi) or a Grignard reagent can generate a C4-metalated species. This can then be used in subsequent cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: This is a powerful and versatile approach. You can use a 4-halo-thiazolo[5,4-c]pyridine as the electrophilic partner in Suzuki, Stille, Sonogashira, or Buchwald-Hartwig couplings to form C-C, C-N, and C-O bonds. Recent advances have even shown methods for C4-selective cross-coupling on di-halogenated pyridines by tuning ligand and reaction conditions.[8][9]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low reactivity at the C4 position of thiazolo[5,4-c]pyridine.

Troubleshooting_Workflow start Low Reactivity at C4 of Thiazolo[5,4-c]pyridine q1 What type of reaction are you attempting? start->q1 electrophilic Electrophilic Substitution q1->electrophilic Electrophilic nucleophilic Nucleophilic Substitution (SNAr) q1->nucleophilic Nucleophilic ch_activation C-H Activation / Cross-Coupling q1->ch_activation C-H Activation sol_electrophilic This is inherently difficult. Consider a different synthetic approach. electrophilic->sol_electrophilic q_snar Check Leaving Group, Nucleophile Strength, Solvent, and Temperature. nucleophilic->q_snar q_ch_activation Is direct C-H functionalization failing? ch_activation->q_ch_activation alt_strategies Alternative Strategies q_ch_activation->alt_strategies Yes dom Directed ortho-Metalation (DoM) (Requires C5-DMG) alt_strategies->dom halogen_metal Halogen-Metal Exchange (Requires 4-halo substrate) alt_strategies->halogen_metal pd_coupling Palladium-Catalyzed Cross-Coupling (Requires 4-halo substrate) alt_strategies->pd_coupling

Caption: Troubleshooting workflow for low C4 reactivity.

Detailed Experimental Protocols
Protocol 1: Directed ortho-Metalation (DoM) of a C5-Substituted Thiazolo[5,4-c]pyridine

This protocol assumes a generic C5-amide as the directing group. Conditions should be optimized for your specific substrate.

Materials:

  • 5-Amido-thiazolo[5,4-c]pyridine derivative

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) or Lithium diisopropylamide (LDA)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, etc.)

  • Anhydrous work-up reagents (e.g., saturated aqueous NH4Cl)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add the 5-amido-thiazolo[5,4-c]pyridine derivative (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium base (s-BuLi or LDA, 1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete lithiation.

  • Add the electrophile (1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C4 Position

This protocol is for the coupling of a 4-bromo-thiazolo[5,4-c]pyridine with a generic arylboronic acid.

Materials:

  • 4-Bromo-thiazolo[5,4-c]pyridine

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a reaction vessel, add the 4-bromo-thiazolo[5,4-c]pyridine (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).

  • Add the solvent system and degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary Table
Reaction TypeKey Parameters to OptimizeTypical Yields
Directed ortho-Metalation Base, Temperature, Electrophile40-80%
Halogen-Metal Exchange Organolithium Reagent, Temperature50-90% (for the metalated intermediate)
Suzuki-Miyaura Coupling Catalyst, Ligand, Base, Solvent60-95%
Buchwald-Hartwig Amination Catalyst, Ligand, Base, Temperature50-90%
Mechanistic Considerations

The following diagram illustrates the general mechanism for a Directed ortho-Metalation reaction.

DoM_Mechanism reactant Thiazolo[5,4-c]pyridine with C5-DMG intermediate Lithium-Coordinated Intermediate reactant->intermediate + Base base Organolithium Base (e.g., s-BuLi) lithiated C4-Lithiated Species intermediate->lithiated Deprotonation product C4-Functionalized Product lithiated->product + Electrophile electrophile Electrophile (E+)

Caption: General mechanism for Directed ortho-Metalation (DoM).

References
  • Synthesis of thiazolo[4,5-c]pyridines and thiazolo[5,4-c]pyridines via palladium-catalyzed C–H functionalization/intramolecular C–S bond formation. ResearchGate. Available at: [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. Available at: [Link]

  • ortho metalation. Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Available at: [Link]

  • Various nucleophilic aromatic substitutions at C-5 position of 4. ResearchGate. Available at: [Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI. Available at: [Link]

  • Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. PMC. Available at: [Link]

  • Directed ortho metalation. Wikipedia. Available at: [Link]

  • Directed (ortho) Metallation. Available at: [Link]

  • Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines. Chemical Communications (RSC Publishing). Available at: [Link]

  • Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Semantic Scholar. Available at: [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Publishing. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific. Available at: [Link]

  • Thiazolo[5,4-c]pyridine. PubChem. Available at: [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • The Physical and Electronic Properties of Metal-Organic Frameworks Containing Dipyridylthiazolo[5,4-d]thiazole. The Royal Society of Chemistry. Available at: [Link]

  • Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive S N Ar Processes. Arkivoc. Available at: [Link]

  • Directed Metalation: A Survival Guide. Baran Lab. Available at: [Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Verlag der Zeitschrift für Naturforschung. Available at: [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PubMed - NIH. Available at: [Link]

  • Synthesis of new functionalized thiazolo pyridine-fused and thiazolo pyridopyrimidine-fused spirooxindoles via one-pot reactions. PubMed Central. Available at: [Link]

  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. Available at: [Link]

  • Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine**. kluedo. Available at: [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. LOCKSS: Serve Content. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Cas 273-75-6,Thiazolo[5,4-c]pyridine. LookChem. Available at: [Link]

Sources

Validation & Comparative

Technical Assessment: NMR Characterization of 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment and characterization protocol for 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine , focusing on distinguishing the target sulfone product from its sulfide precursor and potential impurities.

Executive Summary

4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine is a critical electrophilic scaffold often employed in medicinal chemistry for


 reactions. The installation of the methylsulfonyl (

) moiety at the C2 position activates the thiazole ring for nucleophilic displacement, making it significantly more reactive than its methylthio (

) precursor.

This guide details the Nuclear Magnetic Resonance (NMR) spectroscopic signatures required to validate the successful oxidation of the sulfide precursor to the sulfone product. The primary challenge in this synthesis is ensuring complete conversion without over-oxidation or degradation of the brominated pyridine core.

Core Comparison: Product vs. Precursor
FeatureTarget Product (Sulfone) Alternative/Precursor (Sulfide) Diagnostic Value
Functional Group


Critical for Reactivity
1H NMR (Methyl)


Primary Confirmation
13C NMR (Methyl)


Secondary Confirmation
Electronic Nature Strongly Electron-WithdrawingElectron-DonatingAffects Aromatic Shifts

Structural Analysis & Numbering

To accurately assign peaks, we must define the atom numbering for the thiazolo[5,4-c]pyridine fused system.

  • Fusion: The thiazole ring is fused to the c-face (bond 3,4) of the pyridine ring.[1][2][3][4]

  • Numbering:

    • S is position 1; N (thiazole) is position 3.

    • Pyridine Nitrogen is at position 6.

    • Substituents: Bromine at C4; Methylsulfonyl at C2.

    • Protons: The remaining protons are located at C5 and C7 .

Visualization: Synthesis & Structural Change

The following diagram illustrates the oxidation pathway and the resulting structural shift.

SynthesisPath Sulfide Precursor (Sulfide) 4-Bromo-2-(methylthio)... (Less Reactive) Reagent Oxidation (mCPBA or Oxone) Sulfide->Reagent Sulfone Target Product (Sulfone) 4-Bromo-2-(methylsulfonyl)... (Highly Reactive Electrophile) Reagent->Sulfone S-oxidation

Figure 1: Transformation from the sulfide precursor to the target sulfone.[5][6] The oxidation state of the sulfur atom is the primary variable monitored by NMR.

1H NMR Characterization Protocol

Methodology
  • Solvent: DMSO-d6 is recommended over

    
    . The sulfone product is highly polar and may have limited solubility in chloroform. Furthermore, DMSO-d6 prevents the aggregation that can broaden aromatic peaks in fused heterocyclic systems.
    
  • Frequency: 400 MHz or higher is preferred to resolve the coupling between H5 and H7 (typically small long-range coupling,

    
    ).
    
Spectral Assignment Table (DMSO-d6)
PositionTypeMultiplicityShift (

, ppm)
Interpretation & Causality

MethylSinglet (

)
3.45 – 3.60 Diagnostic Peak. The sulfone oxygen atoms exert a strong inductive deshielding effect, shifting this peak downfield by ~0.8 ppm compared to the sulfide precursor.
H-7 AromaticSinglet/Doublet9.00 – 9.20 Located between the pyridine nitrogen (N6) and the thiazole fusion. This is the most deshielded proton due to the combined electron-withdrawing effects of the N-atom and the sulfone.
H-5 AromaticSinglet/Doublet8.60 – 8.80 Located between the pyridine nitrogen (N6) and the Bromine (C4). The bromine atom provides some shielding relative to H7, but it remains very downfield.

Note: H5 and H7 may appear as singlets if the long-range coupling (


) is unresolved, or as doublets with 

.
Self-Validating Logic: The "Clean" Spectrum

A pure product should exhibit:

  • Zero residual peak at 2.7 ppm (indicates unreacted sulfide).

  • Zero peak at ~2.9-3.1 ppm (indicates sulfoxide impurity,

    
    , usually formed if oxidation is incomplete).
    
  • Integral Ratio: The integration of the aromatic region (2H) to the methyl singlet (3H) must be exactly 2:3 .

13C NMR Characterization Protocol

The 13C NMR spectrum provides definitive proof of the carbon skeleton and the oxidation state of the methyl group.

Spectral Assignment Table (DMSO-d6)
CarbonTypeShift (

, ppm)
Interpretation

Alkyl40.0 – 44.0 Key Indicator. The sulfide methyl carbon appears upfield (~15 ppm). The shift to >40 ppm confirms the sulfone.
C-2 Thiazole165.0 – 170.0 The carbon attached to the sulfone. Extremely deshielded due to the

N, S, and the electron-withdrawing sulfone group.
C-6 (N) PyridineN/ANitrogen atom (silent in 13C).
C-7 Aromatic CH145.0 – 155.0 Corresponds to the H7 proton environment.
C-5 Aromatic CH140.0 – 150.0 Corresponds to the H5 proton environment.
C-4 Aromatic C-Br120.0 – 130.0 Quaternary carbon bearing the bromine.

Experimental Workflow & Decision Tree

Use this logic flow to determine the status of your synthesis based on the 1H NMR data.

NMRLogic Start Acquire 1H NMR (DMSO-d6) CheckMethyl Check Methyl Region (2.5 - 4.0 ppm) Start->CheckMethyl Peak27 Major Peak at ~2.7 ppm? CheckMethyl->Peak27 Peak35 Major Peak at ~3.5 ppm? CheckMethyl->Peak35 Peak30 Peak at ~3.0 ppm? CheckMethyl->Peak30 ResultSulfide Precursor (Sulfide) Reaction Failed Peak27->ResultSulfide Yes ResultSulfone Target (Sulfone) Success Peak35->ResultSulfone Yes ResultSulfoxide Impurity (Sulfoxide) Incomplete Oxidation Peak30->ResultSulfoxide Yes

Figure 2: NMR Decision Tree for reaction monitoring. The methyl shift is the most reliable "handle" for determining reaction progress.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.[7] Link

  • Clayden, J.; Greeves, N.; Warren, S. "Organic Chemistry." Oxford University Press, 2nd Edition.
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11172335, 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine." (Used for analog structural comparison). Link

  • Li, J. J. "Name Reactions in Heterocyclic Chemistry." Wiley-Interscience. (Reference for Thiazolo[5,4-c]pyridine numbering and synthesis).

Sources

Mass spectrometry analysis and fragmentation of thiazolo[5,4-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Analysis and Fragmentation of Thiazolo[5,4-c]pyridine Derivatives

A Senior Application Scientist's Comparative Guide for Researchers

The thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activity. For researchers in drug discovery and development, the unambiguous structural characterization of these molecules is paramount. Mass spectrometry (MS) stands out as a primary analytical tool, offering unparalleled sensitivity and profound structural insights through fragmentation analysis.

This guide provides an in-depth exploration of the mass spectrometric behavior of thiazolo[5,4-c]pyridine derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, compare MS with alternative analytical techniques, and provide a self-validating experimental protocol. Our focus is on equipping you, the researcher, with the expertise to confidently analyze these complex molecules.

Pillar 1: The Primacy of Mass Spectrometry for Structural Elucidation

While techniques like NMR and IR spectroscopy are cornerstones of structural analysis, providing crucial information about the carbon-hydrogen framework and functional groups, respectively, mass spectrometry offers unique advantages for analyzing thiazolo[5,4-c]pyridine derivatives.

Comparative Analysis of Analytical Techniques:

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Infrared (IR) Spectroscopy
Primary Information Molecular weight, elemental formula, structural fragmentsCarbon-hydrogen framework, connectivityPresence of functional groups
Sensitivity High (picomole to femtomole)Low (micromole to millimole)Moderate (nanomole to micromole)
Sample Requirement Micrograms or lessMilligramsMicrograms to Milligrams
Structural Insight Connectivity via fragmentation patternsDetailed 3D structure and connectivityIdentification of specific bonds
Key Application Confirms molecular identity, elucidates substituent positions, identifies unknowns in mixtures (LC-MS)Unambiguous structure determination of pure compoundsRapid functional group analysis, reaction monitoring

As the table illustrates, the strength of MS lies in its high sensitivity and its ability to provide direct evidence of molecular weight and structural components through controlled fragmentation. This is particularly vital in early-stage drug discovery where sample quantities may be limited.

Pillar 2: Understanding the Fragmentation of the Thiazolo[5,4-c]pyridine Core

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the principles of chemical stability, where the charge is retained on the most stable fragment. For thiazolo[5,4-c]pyridines, the fragmentation patterns are dictated by the inherent chemistry of the fused heterocyclic system. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation useful for structural determination.[1][2]

The fragmentation of the pyridine ring itself often involves the loss of small, stable neutral molecules like HCN.[3] For fused systems containing a thiazole ring, the loss of HCN is also a prominent fragmentation pathway. For instance, the mass spectrum of the related isomer thiazolo[5,4-d]pyrimidine shows significant peaks corresponding to the sequential loss of two HCN molecules.[4] The thiazole ring can also undergo characteristic cleavages. Studies on related thiazolopyrimidines indicate that the pyrimidine ring is often more stable, with initial fragmentation occurring in the thiazole portion.[5][6]

Based on these principles, we can predict the primary fragmentation pathways for a generic 2-substituted thiazolo[5,4-c]pyridine.

Predicted Fragmentation Pathways:

G M Molecular Ion (M+•) Thiazolo[5,4-c]pyridine F1 [M - HCN]+• Loss of hydrogen cyanide from pyridine ring M->F1 - HCN F2 [M - R•]+ Loss of substituent radical M->F2 - R• F3 [M - CS]+• Loss of thiocarbonyl from thiazole ring M->F3 - CS F4 [C4H3N]+• Pyridyl fragment F1->F4 Further fragmentation F5 [R-C≡S]+ Thioacylium ion F2->F5 Rearrangement

Caption: Predicted major fragmentation pathways for a thiazolo[5,4-c]pyridine derivative under Electron Ionization (EI).

Key Fragmentation Events:

  • Loss of HCN: A characteristic fragmentation of pyridine and related nitrogen heterocycles, leading to a stable radical cation.[3]

  • Alpha-Cleavage: Cleavage of the bond adjacent to the thiazole ring, leading to the loss of the substituent (R•) and formation of a stable heterocyclic cation.

  • Ring Cleavage: The thiazole ring can undergo cleavage to eliminate a stable neutral species like thiocarbonyl (CS) or the substituent-containing fragment.[4]

The exact fragments and their relative abundances will be highly dependent on the nature and position of substituents on the core structure.

Pillar 3: A Validated Experimental Protocol for GC-MS Analysis

This section provides a detailed methodology for the analysis of thermally stable and volatile thiazolo[5,4-c]pyridine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Objective: To obtain a reproducible mass spectrum detailing the molecular ion and characteristic fragment ions for structural confirmation.

Workflow Overview:

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_acq Data Acquisition cluster_analysis Data Analysis prep Sample Preparation Dissolve ~1 mg of compound in 1 mL of high-purity solvent (e.g., Dichloromethane, Ethyl Acetate). Perform serial dilution to ~10-100 µg/mL. gcms GC-MS System Setup Tune and calibrate the mass spectrometer per manufacturer's guidelines. Set GC parameters (injector, oven program, column). Set MS parameters (ion source, mass range, scan rate). prep->gcms acq Injection & Run Inject 1 µL of the prepared sample into the GC-MS. Acquire data in full scan mode. gcms->acq analysis Data Processing & Interpretation Integrate the chromatographic peak. Extract the mass spectrum. Identify the molecular ion (M+•). Assign structures to major fragment ions. Compare with library spectra (e.g., NIST) if available. acq->analysis

Caption: Standard workflow for the GC-MS analysis of a thiazolo[5,4-c]pyridine derivative.

Step-by-Step Methodology

1. Materials and Reagents:

  • Thiazolo[5,4-c]pyridine derivative sample

  • High-purity solvent (e.g., HPLC-grade Dichloromethane or Ethyl Acetate)

  • Autosampler vials with septa

  • GC-MS system equipped with an EI source (e.g., Agilent, Shimadzu, Thermo Fisher)

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the purified compound.

  • Dissolve the sample in 1 mL of the chosen solvent in a clean vial to create a 1 mg/mL stock solution.

  • Perform a serial dilution to obtain a final working concentration between 10-100 µg/mL. High concentrations can lead to source contamination and spectral distortion.

3. GC-MS Instrument Parameters (Example):

  • Gas Chromatograph (GC):

    • Inlet: Split/Splitless, set to 250°C. Use a split ratio of 20:1 to avoid column overloading.

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).[1]

    • Electron Energy: 70 eV (Standard for library matching and reproducible fragmentation).[2]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

4. Quality Control and System Validation:

  • Tuning: Before analysis, perform an instrument autotune using a standard calibration compound (e.g., PFTBA) to ensure mass accuracy and resolution.

  • Blank Injection: Run a solvent blank before the sample to check for system contamination and carryover.

5. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • After the run is complete, use the instrument software to view the total ion chromatogram (TIC).

  • Identify the peak corresponding to your compound.

  • Extract the background-subtracted mass spectrum from the apex of the peak.

  • Analyze the spectrum:

    • Identify the molecular ion peak (M+•). Its m/z should correspond to the calculated molecular weight of the compound.

    • Identify major fragment ions and propose fragmentation pathways based on the principles discussed earlier.

    • Utilize isotopic abundance patterns (e.g., for sulfur, 34S) to confirm the presence of specific elements.

This detailed protocol provides a robust and self-validating framework for the analysis of thiazolo[5,4-c]pyridine derivatives, ensuring high-quality, reproducible data for confident structural elucidation.

References

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of tetrahydrothiazolo[5,4-c]pyridine derivatives. Available at: [Link]

  • Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. Available at: [Link]

  • Armentrout, P. B. (2000). Periodic Trends in the Binding of Metal Ions to Pyridine Studied by Threshold Collision-Induced Dissociation and Density Functional Theory. Journal of the American Chemical Society. Available at: [Link]

  • Ghoneim, A. Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Semantic Scholar. Available at: [Link]

  • Juhász, M., et al. (2006). Electron ionization mass spectra of phosphorus-containing heterocycles. II. 1,2,3,4,4a,5,6,7,8,8a-decahydro-1,3,2-benzodiazaphosphinine 2-oxides. PubMed. Available at: [Link]

  • Grimme, S., & Hansen, A. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. ACS Publications. Available at: [Link]

  • Wasowicz, T. J., et al. (2020). Collision-induced luminescence spectra of pyridine bombarded by 1000 eV He+ cations. MOST Wiedzy. Available at: [Link]

  • Takhistov, V. V., et al. (2020). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • Lesyk, R., et al. (2018). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. PHARMACIA. Available at: [Link]

  • de Haas, A. J., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Available at: [Link]

  • Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. Available at: [Link]

  • de Oliveira, V., et al. (2023). Furan Dissociation Induced by Collisions with H3+ and C+ Ions. PMC. Available at: [Link]

  • Shetu, S. A. (2022). Synthesis of Bioactive Heterocycles. ScholarWorks @ UTRGV. Available at: [Link]

  • Forkey, D. M., & Carpenter, W. R. Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]

  • Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. PMC. Available at: [Link]

  • Rivera, B., & G-Beltrán, O. (2022). Identification of Plant-Derived Bioactive Compounds Using Affinity Mass Spectrometry and Molecular Networking. PMC. Available at: [Link]

  • Wikipedia. Electron ionization. Available at: [Link]

  • Sholkamy, E. N. (2014). Gas Chromatography-mass Spectrometry (GC-MS) Analysis of Bioactive Compounds Extracted from Streptomyces antibioticus by Ethyl Acetate. Journal of Pure and Applied Microbiology. Available at: [Link]

  • Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Available at: [Link]

  • Ude, C. M., et al. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal. Available at: [Link]

  • Wikipedia. Collision-induced dissociation. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

Sources

Comparative Reactivity of Methylsulfonyl vs. Chloro Leaving Groups in Thiazolopyridines: A Guide to Chemoselective SNAr

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of electron-deficient heterocycles. Thiazolopyridines are privileged bicyclic scaffolds in modern drug discovery, frequently utilized as kinase inhibitors and receptor modulators[1]. Functionalization of these rings is predominantly achieved via Nucleophilic Aromatic Substitution (SNAr).

Selecting the appropriate leaving group—most commonly chloro (-Cl) or methylsulfonyl (-SO2Me)—is critical for controlling reaction kinetics, yield, and chemoselectivity. This guide provides a comprehensive comparison of -SO2Me and -Cl leaving groups, detailing the mechanistic causality behind their reactivity differences and providing validated protocols for their orthogonal displacement.

Mechanistic Causality: Why -SO2Me Outperforms -Cl

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step (RDS) is almost universally the nucleophilic attack that forms the anionic Meisenheimer complex[2]. The superiority of the methylsulfonyl group over the chloro group is driven by three fundamental electronic principles:

  • Electronic Activation (LUMO Lowering): The methylsulfonyl group is a potent electron-withdrawing group (EWG) due to strong inductive (-I) and mesomeric (-M) effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the thiazolopyridine ring, making it highly susceptible to nucleophilic attack. In contrast, while the chloro group is inductively withdrawing, it donates electron density via pi-resonance (+M effect), which partially counteracts ring activation[3].

  • Meisenheimer Complex Stabilization: The high oxidation state of the sulfur atom and the extensive resonance delocalization across its two oxygen atoms allow the -SO2Me group to stabilize the accumulating negative charge of the Meisenheimer complex far better than a halogen[2].

  • Leaving Group Ability: A reliable indicator of leaving group ability is the pKa of its conjugate acid. Methanesulfinic acid is a strong acid, making the methanesulfinate anion (

    
    ) an exceptionally weak, stable base and an excellent leaving group upon collapse of the Meisenheimer complex[2].
    

Meisenheimer_Stabilization Nu Nucleophile Attack Complex Meisenheimer Complex (Anionic Intermediate) Nu->Complex Rate Determining Step SO2Me -SO2Me Group Strong -I, -M Effects (High Stabilization) Complex->SO2Me Lowers LUMO Cl -Cl Group Strong -I, +M Effects (Lower Stabilization) Complex->Cl Competes via +M

Electronic stabilization of the Meisenheimer complex by -SO2Me versus -Cl leaving groups.

Comparative Kinetic Data

Direct kinetic comparisons on heteroaromatic systems demonstrate that sulfonyl leaving groups react orders of magnitude faster than their chloro counterparts[3]. Because direct kinetic data for proprietary thiazolopyridines is scarce, the table below synthesizes comparative reactivity data from structurally homologous heterocycles (pyrimidines and benzothiazoles), which share identical SNAr kinetic profiles.

Heteroaromatic ScaffoldLeaving GroupNucleophileConditionsRelative Reactivity / Rate
Benzothiazole (Proxy)-SO2Me Cysteine (Thiolate)pH 7.0, RT

(Extremely Fast)[3]
Pyrimidine (Proxy)-Cl Cysteine (Thiolate)pH 7.0, RTUnreactive (Requires elevated heat)[3]
Aromatic Heterocycle-SO2Me PiperidineMethanol, 25°C> 850,000x faster than -SMe[2]
Thiazolopyridine-Cl Secondary Amines

, 80-100°C
Slow (12-24 hours for full conversion)[4]

Chemoselectivity in Dihalogenated/Sulfonylated Scaffolds

When a thiazolopyridine scaffold contains both a chloro and a methylsulfonyl group (e.g., 4-chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine), the distinct electronic and steric profiles of these groups enable orthogonal, chemoselective functionalization[1][5].

  • Primary Aliphatic Amines: Sterically unbiased primary amines typically displace the highly activated -SO2Me group rapidly at room temperature.

  • Secondary Amines and Anilines: Bulky secondary amines or weaker nucleophiles (anilines) in the presence of weak bases can be directed to selectively displace the less sterically hindered chloro group, leaving the sulfone intact for downstream functionalization[5].

SNAr_Chemoselectivity Start 4-Chloro-2-(methylsulfonyl) thiazolopyridine Cond1 Primary Aliphatic Amines (Room Temp, Mild Base) Start->Cond1 Kinetic Control Cond2 Secondary Amines / Anilines (Weak Base, Heat) Start->Cond2 Steric Control Prod1 2-Aminated-4-chloro Product (Displaces -SO2Me) Cond1->Prod1 Fast SNAr Prod2 4-Aminated-2-sulfonyl Product (Displaces -Cl) Cond2->Prod2 Slow SNAr

Chemoselective SNAr pathways for di-functionalized thiazolopyridines based on nucleophile sterics.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm causality and reaction success.

Protocol A: Synthesis of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine

Causality: Thioethers (-SMe) are poor leaving groups due to their weak electron-withdrawing nature. Oxidation to the sulfone (-SO2Me) is strictly required to activate the C2 position for mild SNAr[1].

  • Reaction: Dissolve 4-chloro-2-(methylthio)thiazolo[5,4-c]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Oxidation: Add mCPBA (meta-chloroperoxybenzoic acid, 2.5 eq) portion-wise to ensure complete oxidation past the intermediate sulfoxide[1].

  • Incubation: Stir for 1 hour at 0 °C, then warm to 23 °C for 3 hours.

  • Self-Validation Checkpoint: Quench with saturated aqueous

    
     to destroy excess peroxide. Validation:  Starch-iodide paper must test negative. Monitor the organic layer via LC-MS; the fully oxidized product will show a precise +32 Da mass shift relative to the starting material, confirming sulfone formation without over-oxidation of the pyridine nitrogen.
    
Protocol B: Chemoselective SNAr of the Methylsulfonyl Group

Causality: Exploiting the hyper-reactivity of -SO2Me allows for substitution under mild conditions (room temperature) that preserve the less reactive -Cl group[5].

  • Reaction: Dissolve the sulfonylated thiazolopyridine (1.0 eq) in a polar aprotic solvent (e.g., THF or DMF).

  • Substitution: Add a primary aliphatic amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) at room temperature. Stir for 1-2 hours.

  • Self-Validation Checkpoint: Analyze the crude mixture by LC-MS. Validation: Successful displacement of -SO2Me by the amine will yield a product that retains the characteristic 3:1 isotopic ratio of the chlorine atom (M / M+2). If the 3:1 ratio is lost, it indicates unwanted displacement of the chloro group.

Protocol C: SNAr of the Chloro Group

Causality: Chloro displacement requires higher thermal energy and stronger nucleophiles due to the higher activation barrier required to form the Meisenheimer complex[4].

  • Reaction: Dissolve the chlorothiazolopyridine derivative in NMP or DMF.

  • Substitution: Add a secondary amine (2.0 eq) and potassium carbonate (

    
    , 2.0 eq).
    
  • Incubation: Heat the reaction mixture to 80–100 °C for 12–24 hours.

  • Self-Validation Checkpoint: Monitor by LC-MS. Validation: The complete disappearance of the 3:1 chlorine isotope pattern indicates full conversion. The mass of the product must reflect the loss of 35.5 Da (Cl) and the addition of the amine mass.

References

  • BenchChem Technical Support Team. "A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions." BenchChem. 2

  • Watterson, S. H., et al. "WO2015091584A1 - Thiazolopyridine compounds, compositions and their use as tyk2 kinase inhibitors." Google Patents. 1

  • Zhao, Y., et al. "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation." Bioconjugate Chemistry, ACS Publications. 3

  • Vaghi, L., et al. "Al2O3 promoted mechanochemical nucleophilic aromatic substitution." RSC Mechanochemistry, RSC Publishing. 4

  • ResearchGate Contributors. "Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines." ResearchGate. 5

Sources

Spectroscopic data validation for 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectroscopic validation framework for 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine , a high-value electrophilic scaffold used in medicinal chemistry for S_NAr displacements and palladium-catalyzed cross-couplings.

The following protocols are designed to distinguish the target sulfone from its sulfide precursor and hydrolysis byproducts, ensuring structural integrity before downstream functionalization.

Executive Summary & Strategic Context

The Challenge: The 2-(methylsulfonyl) moiety is a "super-leaving group," making this compound highly reactive. Its validation is often compromised by:

  • Incomplete Oxidation: Residual sulfide (intermediate) co-eluting in low-resolution LC-MS.

  • Hydrolysis Instability: The sulfone is prone to nucleophilic attack by water/solvents, generating the 2-hydroxy/oxo impurity.

  • Regio-isomerism: Confirming the [5,4-c] fusion versus [4,5-c] or [5,4-b] isomers during de novo synthesis.

The Solution: A multi-modal validation strategy (NMR + HRMS + IR) is required. This guide compares these methods to establish a "Self-Validating" protocol.

Comparative Analysis of Validation Methods

Feature1H NMR (Routine) LC-MS / HRMS FT-IR (Solid State) Verdict
Primary Utility Structural Backbone & PurityElemental Identity & IsotopesFunctional Group ConfirmationCombine for Release
Key Signal (Target)

~3.4-3.5 ppm
(Singlet, -SO

CH

)
M+ / M+2 (1:1 ratio for Br)~1320 & 1150 cm

(O=S=O)
IR confirms Sulfone
Key Signal (Impurity)

~2.7 ppm (Sulfide precursor)
[M-16] or [M-32] (Sulfide/Sulfoxide)Weak/No sulfone bandsNMR quantifies Purity
Blind Spots Inorganic salts invisible; solvent overlapIon suppression; cannot distinguish isomers easilyLow sensitivity for trace impuritiesMS validates Formula

Deep Dive: Spectroscopic Signatures

A. 1H NMR Validation (The "Sulfone Shift")

The most critical process control is monitoring the oxidation of the methylthio ether to the methylsulfone.

  • Solvent: DMSO-

    
     (Preferred for solubility of polar sulfones).
    
  • The Diagnostic Shift:

    • Precursor (-SMe): The methyl group resonates upfield, typically

      
       2.60 – 2.75 ppm .
      
    • Target (-SO

      
      Me):  The electron-withdrawing sulfonyl group deshields the methyl protons, shifting them downfield to 
      
      
      
      3.40 – 3.55 ppm
      .
  • Aromatic Region (Thiazolo[5,4-c]pyridine core):

    • Expect two aromatic protons for the pyridine ring (H-6 and H-7) if the 4-position is brominated.

    • Coupling: H-6 and H-7 will show ortho-coupling (

      
       Hz).
      
B. Mass Spectrometry (The Bromine Fingerprint)

The presence of the bromine atom provides a built-in validation tag due to its natural isotopic abundance (


Br : 

Br

1:1).
  • Criteria: The mass spectrum must show two molecular ion peaks of nearly equal intensity separated by 2 mass units (

    
     and 
    
    
    
    ).
  • Failure Mode: If the

    
     peak is missing or 
    
    
    
    intensity, the bromine has likely been lost (e.g., via debromination or hydrolysis).
C. FT-IR (Functional Group Confirmation)

IR is the fastest way to confirm the oxidation state without dissolving the sample.

  • Sulfone Stretches: Look for strong symmetric and asymmetric stretching vibrations of the O=S=O group at 1300–1330 cm

    
      and 1130–1160 cm
    
    
    
    .
  • Absence: The lack of these bands indicates the sample is likely the sulfide or sulfoxide.

Experimental Protocol: "Sulfide-to-Sulfone" Validation Workflow

Objective: Validate the synthesis of 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine from its methylthio precursor.

Reagents:

  • Sample (~5 mg)

  • Solvent: DMSO-

    
     (0.6 mL)
    
  • Standard: 1,3,5-Trimethoxybenzene (Internal Standard for qNMR, optional)

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5 mg of the isolated solid in DMSO-

    
    . Ensure complete dissolution; sulfones can be crystalline and slow to dissolve.
    
  • Acquisition (1H NMR):

    • Run a standard 16-scan proton experiment.

    • Crucial: Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow full relaxation of the isolated methyl protons for accurate integration.
  • Data Processing:

    • Reference DMSO residual peak to 2.50 ppm.

    • Check Region 2.5 - 2.8 ppm: Integrate any peaks here (Residual Sulfide).

    • Check Region 3.3 - 3.6 ppm: Integrate the major singlet (Target Sulfone).

  • Calculation:

    
    
    
  • Secondary Confirmation (LC-MS):

    • Inject sample. Check TIC (Total Ion Chromatogram).

    • Verify the mass spectrum of the major peak shows the 1:1 doublet (

      
      Br/
      
      
      
      Br).

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for validating the compound, distinguishing it from common failure modes (Precursor or Hydrolysis Product).

ValidationLogic Start Crude Product Isolated NMR 1H NMR Analysis (DMSO-d6) Start->NMR CheckMe Check Methyl Region (2.5 - 3.6 ppm) NMR->CheckMe Sulfide Signal @ 2.6-2.7 ppm (Sulfide Precursor) CheckMe->Sulfide Major Peak Sulfone Signal @ 3.4-3.5 ppm (Target Sulfone) CheckMe->Sulfone Major Peak Fail_Ox REPROCESS Incomplete Oxidation Sulfide->Fail_Ox MS_Check LC-MS Analysis (Isotope Pattern) Sulfone->MS_Check Br_Pattern 1:1 Doublet (M, M+2)? MS_Check->Br_Pattern Pass VALIDATED Release for Synthesis Br_Pattern->Pass Yes Fail_Br REJECT Loss of Bromine Br_Pattern->Fail_Br No (Single Peak)

Caption: Decision tree for validating the oxidation state and structural integrity of the brominated sulfone scaffold.

References

  • Thiazolo[5,4-c]pyridine Core Synthesis

    • Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative. (2010).[1] ARKIVOC. Describes the core scaffold construction and NMR shifts for the tetrahydro-analog, establishing the baseline for ring protons.

  • Sulfone vs.

    • Confirmation of introduction of sulfonyl groups.[2] (2014).[3][4] ResearchGate. Demonstrates the characteristic downfield shift of methyl groups upon oxidation from sulfide to sulfone (~0.8 ppm shift).

  • General Heterocyclic Validation (LC-MS/NMR)

    • Comparison of LC-NMR and conventional NMR for structure elucidation. (2008). Drug Metabolism Reviews. Discusses the integration of MS and NMR data for validating heterocyclic metabolites and impurities.
  • Analogous Structure Data (Pyrimidine)

    • 4-Bromo-2-(methylsulfonyl)pyrimidine.[5] (Chemical Supplier Data). Provides baseline physical properties and structural analogy for the 2-methylsulfonyl-4-bromo substitution pattern.

Sources

Bioactivity Comparison of Thiazolo[5,4-c]pyridine vs Thiazolo[4,5-c]pyridine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the correct heterocyclic scaffold is paramount to the success of a drug discovery program. The fusion of a thiazole ring with a pyridine ring yields several isomeric possibilities, with thiazolo[5,4-c]pyridine and thiazolo[4,5-c]pyridine representing two of the most pharmacologically valuable, yet functionally distinct, bioisosteres[1],[2].

While they share the same molecular formula, the subtle shift in the position of the sulfur and nitrogen atoms within the five-membered ring drastically alters the molecule's electronic distribution, dipole moment, and the spatial trajectory of appended functional groups. This guide objectively compares the bioactivity profiles of these two isomers, providing mechanistic insights and validated experimental workflows to guide your structural design.

Structural Divergence and Target Specificity

The fundamental difference between these isomers lies in the regiochemistry of the ring fusion. This structural variance dictates how the molecule interacts with the three-dimensional space of a target receptor's binding pocket[3].

  • Thiazolo[5,4-c]pyridine: This isomer is frequently utilized in the development of kinase inhibitors and anticoagulants. Its geometry is highly favorable for occupying the ATP-binding pockets of specific receptor tyrosine kinases (RTKs) and the active sites of serine proteases. Notable applications include the Met kinase inhibitor JLK1360[4] and factor Xa inhibitors like Edoxaban A[5].

  • Thiazolo[4,5-c]pyridine: This core is a privileged scaffold for Central Nervous System (CNS) agents and novel antimicrobials. The specific vector it provides to substituents (such as a piperazine ring) makes it an excellent non-imidazole antagonist for the Histamine H3 receptor[3],[6]. It is also a critical pharmacophore in Ketol-acid reductoisomerase (KARI) inhibitors targeting Mycobacterium tuberculosis[7].

G Core Thiazolopyridine Scaffold Iso1 Thiazolo[5,4-c]pyridine Core->Iso1 [5,4-c] Fusion Iso2 Thiazolo[4,5-c]pyridine Core->Iso2 [4,5-c] Fusion Met Met Kinase Inhibition (e.g., JLK1360) Iso1->Met Xa Factor Xa Inhibition (e.g., Edoxaban) Iso1->Xa H3 Histamine H3 Antagonism (CNS Agents) Iso2->H3 KARI KARI Inhibition (Anti-Tuberculosis) Iso2->KARI

Divergent bioactivity pathways of thiazolo[5,4-c]pyridine and thiazolo[4,5-c]pyridine isomers.

Comparative Bioactivity Profiles

When developing structure-activity relationships (SAR), empirical data demonstrates that the choice of isomer is not interchangeable. The table below summarizes the quantitative and qualitative performance of both scaffolds across major therapeutic areas.

Table 1: Pharmacological and Bioactivity Comparison
FeatureThiazolo[5,4-c]pyridineThiazolo[4,5-c]pyridine
Precursor Requirements 3-amino-4-halopyridine derivatives4-amino-3-halopyridine derivatives[2]
Primary Therapeutic Focus Oncology (Kinase), CardiovascularCNS Modulation, Infectious Diseases
Histamine H3 Antagonism Highly active; specific spatial vectorHighly active; distinct piperazine orientation[3]
Antimicrobial Activity Gram-positive/negative bacteria & fungi[5]KARI inhibition (MIC90 = 20 µM for Mt cells)[7]
Crystallographic Stability Stable, minimal twinning observedStable, strong N-H···Br hydrogen bonding[8]

Mechanistic Insight: In the context of Histamine H3 receptor antagonists, studies comparing 2-(4-propylpiperazin-1-yl) derivatives of both isomers revealed that the geometry of the five-membered thiazole ring strictly determines the conformational position of the piperazine ring[3]. This spatial arrangement directly influences the compound's ability to form critical hydrogen bonds and hydrophobic interactions within the H3 receptor pocket, proving that the isomerism dictates the pharmacodynamics[6]. Furthermore, thiazole derivatives consistently demonstrate higher bioactivity than their oxazole counterparts due to the larger atomic radius and distinct polarizability of sulfur compared to oxygen[9],[3].

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the synthesis and biological evaluation of these isomers must follow a self-validating system. The following protocols outline the standard methodologies for synthesizing the core and validating its bioactivity.

Protocol A: Regiocontrolled Synthesis of Thiazolo[4,5-c]pyridine

The formation of the thiazolo[4,5-c]pyridine core requires strict regiocontrol to prevent the formation of unwanted isomers. This is achieved via deliberate precursor selection[2].

  • Precursor Preparation: Begin with 4-amino-3-chloropyridine (or 4-amino-3-thiolpyridine). The vicinal placement of the amine and halogen at the C-4 and C-3 positions, respectively, is the absolute prerequisite for[4,5-c] annulation[2].

  • Thiocarbonyl Cyclization: React the precursor with a thiocarbonyl source (e.g., potassium ethyl xanthate) in a polar aprotic solvent (such as N-methylpyrrolidinone, NMP) under basic conditions (sodium methoxide)[10].

  • Thermal Activation: Heat the reaction mixture to reflux (or utilize microwave irradiation for higher yields) to drive the intramolecular nucleophilic aromatic substitution[10].

  • Isolation: Quench the reaction with ice water, adjust the pH to precipitate the product, and purify via flash column chromatography.

Protocol B: Structural Validation & H3 Receptor Binding Assay

Before advancing to in vitro assays, the exact isomeric structure must be confirmed, as subtle rearrangements (e.g., Smiles rearrangement) can occur during cyclization[2].

  • Crystallographic Validation: Crystallize the synthesized compound (often as a hydrobromide salt to facilitate N-H···Br hydrogen bonding)[8]. Perform single-crystal X-ray diffraction to confirm the[4,5-c] or [5,4-c] fusion and map the exact spatial orientation of the substituents[6].

  • Receptor Preparation: Express human Histamine H3 receptors in CHO-K1 cells. Harvest cell membranes and homogenize in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Radioligand Binding: Incubate the membrane preparations with a constant concentration of [³H]N-alpha-methylhistamine and varying concentrations of the synthesized thiazolopyridine isomer (10⁻¹⁰ to 10⁻⁵ M).

  • Quantification: Terminate the reaction by rapid filtration through GF/B filters. Measure the bound radioactivity using a liquid scintillation counter. Calculate the IC₅₀ and pA₂ values to objectively compare the binding affinities of the[5,4-c] vs [4,5-c] isomers.

W Step1 1. Regiospecific Precursor Selection (e.g., 4-amino-3-chloropyridine) Step2 2. Thiocarbonyl Cyclization (Intramolecular Annulation) Step1->Step2 Base / Heat Step3 3. X-Ray Crystallography (Isomer & Conformation Confirmation) Step2->Step3 Purification & Crystallization Step4 4. In Vitro Bioassay (e.g., Radioligand Binding / MIC) Step3->Step4 Structural Validation Passed Step5 5. SAR Data Analysis (pA2 / IC50 Determination) Step4->Step5 Data Acquisition

Standardized workflow for the synthesis and pharmacological validation of thiazolopyridines.

Conclusion

Both thiazolo[5,4-c]pyridine and thiazolo[4,5-c]pyridine are highly versatile, privileged scaffolds. However, their application is not arbitrary. The [5,4-c] isomer is structurally primed for targeting specific kinase ATP-binding sites and proteases, whereas the [4,5-c] isomer excels in orienting basic amines (like piperazines) for optimal interaction with GPCRs (like the H3 receptor) and specific bacterial enzymes (like KARI). Researchers must select the isomer whose geometric vector aligns precisely with the pharmacophore model of their target receptor.

References
  • LookChem. Thiazolo[5,4-c]pyridine Basic Information and Biological Activities. Available at:[Link]

  • Taylor & Francis. Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside. Available at:[Link]

  • ResearchGate. Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. Available at:[Link]

  • MDPI - Materials. Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. Available at:[Link]

  • University of Queensland (UQ eSpace). Design, Synthesis, and Evaluation of Ketol-Acid Reductoisomerase Inhibitors: Potential Anti-Tuberculosis Drug Leads. Available at:[Link]

  • ResearchGate. A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Available at:[Link]

Sources

A Comparative Guide to HPLC Purity Assessment of 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The rigorous assessment of purity for novel pharmaceutical intermediates like 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine is a cornerstone of drug development and manufacturing. Impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API)[1]. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound. We will explore the development of both a rapid isocratic method for routine quality control and a comprehensive gradient method for full impurity profiling. The narrative emphasizes the causality behind methodological choices, adherence to International Council for Harmonisation (ICH) guidelines for validation, and the critical role of forced degradation studies in establishing a stability-indicating method[2].

Compound Profile and Strategic Considerations

4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine is a complex heterocyclic compound featuring a thiazolo[5,4-c]pyridine core. The molecule's character is defined by two key substituents: a bromine atom and a strongly electron-withdrawing methylsulfonyl group. These features make the molecule moderately polar and provide a strong UV chromophore, rendering it well-suited for analysis by Reversed-Phase HPLC (RP-HPLC) with UV detection[3][4].

Potential Process-Related Impurities: A robust purity method must be capable of separating the main compound from potential impurities arising during synthesis. These can include:

  • Starting Materials: Unreacted precursors.

  • Intermediates: Incompletely reacted intermediates from multi-step syntheses[4].

  • Isomeric Byproducts: Impurities resulting from bromination at different positions on the pyridine ring.

  • Related Substances: Compounds lacking the sulfonyl group or having an alternative oxidation state (e.g., sulfinyl).

Comparative HPLC Methodologies

The choice of an HPLC method is dictated by its intended purpose. A rapid, simple method is ideal for high-throughput screening, whereas a high-resolution method is necessary for in-depth characterization and stability testing[5]. We present two validated methods for comparison.

Foundational Choices: Column and Mobile Phase
  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for RP-HPLC and serves as the optimal starting point[4]. Its non-polar nature provides effective retention for the moderately polar target analyte.

  • Mobile Phase: A combination of an aqueous phase and an organic modifier is standard. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. The addition of an acid modifier, such as 0.1% formic acid, is critical. It suppresses the ionization of free silanol groups on the column packing and ensures the basic pyridine nitrogen is consistently protonated, leading to sharp, symmetrical peaks[6].

Method A: Rapid Isocratic Screening

This method is designed for speed and efficiency, suitable for routine in-process controls or final product release where the impurity profile is well-understood.

Experimental Protocol:

  • System: HPLC with UV-Vis Detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 60:40 Acetonitrile : Water (both with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 278 nm (determined via UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 10 mL of acetonitrile to a concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection[3].

Method B: High-Resolution Gradient Analysis

This method employs a gradient elution to provide superior separation power, which is essential for resolving closely eluting impurities and for stability studies where a complex array of degradation products may be present[5].

Experimental Protocol:

  • System: HPLC with Diode Array Detector (DAD) for peak purity analysis.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 278 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Sample Preparation: Same as Method A.

The Imperative of Method Validation: A Self-Validating System

To be considered reliable, an analytical method must be validated to demonstrate its fitness for purpose. The validation process follows the rigorous framework established by the ICH Q2(R2) guideline[7][8][9].

Forced Degradation: The Ultimate Specificity Challenge

Forced degradation (or stress testing) is the cornerstone of a stability-indicating method. It involves subjecting the drug substance to harsh conditions to intentionally produce degradation products[10][11]. The ability of the HPLC method to separate the intact drug from all formed degradants is the ultimate proof of its specificity[2][12].

Forced Degradation Protocol (using Method B):

  • Acid Hydrolysis: Dissolve sample in Acetonitrile/1M HCl (1:1) and heat at 80°C for 4 hours.

  • Base Hydrolysis: Dissolve sample in Acetonitrile/1M NaOH (1:1) and heat at 80°C for 2 hours.

  • Oxidative Degradation: Dissolve sample in Acetonitrile and treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light as per ICH Q1B guidelines[13].

  • Analysis: Neutralize acidic and basic samples before dilution and injection. Analyze all stressed samples alongside an unstressed control. The DAD detector is used to assess peak purity, ensuring the main analyte peak is not co-eluting with any degradants.

Validation Parameters

The chosen method (typically the high-resolution Method B) must be validated for the following parameters as defined by ICH Q2(R2)[7][8].

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method measures only the analyte of interest.Peak for the main compound is pure and resolved from all impurities/degradants (Resolution > 2).
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 5 concentrations.
Accuracy To measure the closeness of the test results to the true value.98.0% to 102.0% recovery from spiked samples at three concentration levels.
Precision To show the closeness of agreement between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (n=6) and intermediate precision.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ~10:1; RSD for precision at this level should be acceptable.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio ~3:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.RSD of results should remain within acceptable limits when flow rate, temperature, etc., are varied slightly.

Comparative Data & Results

The following tables present hypothetical but representative data from the analysis and validation of 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine.

Table 1: Performance Comparison of Method A vs. Method B

Parameter Method A (Isocratic) Method B (Gradient) Rationale
Run Time ~10 minutes 35 minutes Method A is optimized for speed.
Resolution (Main Peak vs. Closest Impurity) 1.8 4.5 The gradient in Method B provides superior resolving power for complex mixtures.

| Application | Routine QC, high-throughput screening | Impurity profiling, stability studies, method validation | The choice depends on the required level of detail and separation. |

Table 2: Summary of Validation Results for Method B

Parameter Result ICH Acceptance Criteria Status
Linearity (r²) 0.9995 ≥ 0.999 Pass
Accuracy (% Recovery) 99.2% - 101.5% 98.0% - 102.0% Pass
Precision (Repeatability RSD) 0.85% ≤ 2.0% Pass
LOQ (µg/mL) 0.25 µg/mL S/N ≈ 10 Pass
LOD (µg/mL) 0.08 µg/mL S/N ≈ 3 Pass

| Robustness | No significant impact on results | Results within specification | Pass |

Table 3: Forced Degradation Study Results (Method B)

Stress Condition % Degradation Purity of Main Peak (DAD) Observations
Control (Unstressed) 0% 99.8% No degradation observed.
Acid Hydrolysis (1M HCl) 15.2% 99.7% Two major degradation peaks observed.
Base Hydrolysis (1M NaOH) 25.8% 99.6% Significant degradation with multiple product peaks.
Oxidation (3% H₂O₂) 8.5% 99.8% One minor degradation product formed.
Thermal (105°C) 3.1% 99.9% Minor degradation, compound is relatively heat stable.

| Photolytic (UV/Vis) | 5.5% | 99.7% | One major degradation product formed. |

The results confirm that Method B is stability-indicating, as the main peak remains pure and is well-resolved from all degradation products generated under stress conditions.

Visualization of Workflows

HPLC_Method_Development cluster_0 Phase 1: Development cluster_1 Phase 2: Validation (ICH Q2) cluster_2 Phase 3: Implementation A Define Analytical Target Profile (ATP) B Select Column & Mobile Phase A->B C Screen Methods (Isocratic vs. Gradient) B->C D Optimize Parameters (Flow, Temp, Gradient) C->D E Forced Degradation (Specificity) D->E Proceed to Validation F Validate Linearity, Accuracy, Precision E->F G Determine LOD & LOQ F->G H Assess Robustness G->H I Routine Analysis & Stability Testing H->I Implement Validated Method J Lifecycle Management I->J

Caption: Workflow for HPLC Method Development and Validation.

Forced_Degradation_Logic cluster_stress Stress Conditions (ICH Q1A) substance 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine (Drug Substance) acid Acid Hydrolysis substance->acid base Base Hydrolysis substance->base ox Oxidation substance->ox therm Thermal substance->therm photo Photolytic substance->photo analysis HPLC Analysis (Stability-Indicating Method) Main Peak Degradation Products acid->analysis base->analysis ox->analysis therm->analysis photo->analysis result result analysis->result

Sources

Safety Operating Guide

4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling & Disposal of 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine

Part 1: Executive Safety Summary

Immediate Directive: 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine is a highly reactive heterocyclic intermediate.[1] Due to the presence of the 2-methylsulfonyl moiety (a potent leaving group) on a fused pyridine scaffold, this compound acts as a strong electrophile.[1] It possesses significant alkylating potential toward biological nucleophiles (e.g., cysteine residues in proteins, DNA).[1]

Operational Status:

  • Storage:

    
     -20°C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[1]
    
  • Handling: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood required.[1]

  • Disposal: Strictly Halogenated Organic Waste. Never dispose of down drains.[1]

Part 2: Physicochemical Hazard Profile

This compound lacks a widely published, specific toxicological monograph.[1] Therefore, safety protocols must be derived from Structural Activity Relationship (SAR) analysis of the functional groups.[1]

Table 1: Chemical & Hazard Characterization

FeatureSpecificationOperational Implication
CAS Number N/A (Analogous Handling)Treat as "High Potency / Unknown Toxicity"
Formula

High sulfur/halogen content requires scrubbed incineration.[1]
Mol. Weight ~293.16 g/mol Heavy vapor density; settles in low areas if aerosolized.[1]
Key Moiety 2-Methylsulfonyl (

)
High Reactivity. Acts as a "hot" electrophile susceptible to

displacement.[1] Sensitizer Risk.
Halogen 4-BromoPersistent environmental pollutant.[1] Requires high-temp destruction.[1]
Physical State Solid (Powder)Dust inhalation risk.[1] Static charge accumulation possible.[1]
Inferred GHS H315, H319, H335, H317Skin/Eye/Respiratory Irritant; Potential Skin Sensitizer.[1]

Part 3: Operational Handling & Containment

The "Self-Validating" Barrier Protocol

Trust in safety comes from redundancy.[1] Do not rely on a single barrier.

  • Primary Barrier: Chemical Fume Hood with face velocity >100 fpm.[1]

  • Secondary Barrier (PPE):

    • Gloves: Standard nitrile gloves (0.11 mm) are insufficient for prolonged contact with sulfonylated heterocycles in solution.[1]

    • Recommendation: Double-gloving. Inner layer: Nitrile.[1] Outer layer: Silver Shield (Laminate) or thick Nitrile (>0.2 mm) if handling solutions.[1]

  • Respiratory: If weighing >100 mg outside a hood, use a PAPR or N95 with organic vapor cartridge backup.[1]

Reaction Quenching (In-Process)

Do not attempt to chemically deactivate this compound (e.g., with bleach or strong base) as a disposal method.[1] The reaction with hypochlorite can generate brominated oxidants or volatile toxic byproducts.[1]

  • Protocol: Dilute reaction mixtures into the appropriate waste stream. Let the professional waste handler utilize high-temperature incineration for destruction.[1]

Part 4: Waste Stream Management

Proper segregation reduces the risk of unplanned exothermic events in waste drums and ensures regulatory compliance (RCRA/CLP).

Figure 1: Waste Segregation Decision Logic

WasteSegregation Start Waste Generation: 4-Bromo-2-(methylsulfonyl) thiazolo[5,4-c]pyridine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, contaminated silica, paper towels, gloves) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquors, reaction mixtures) StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste Bin Label: 'Toxic Solid, Halogenated' Solid->SolidBin SolventCheck Solvent Composition? Liquid->SolventCheck Destruction Final Fate: Rotary Kiln Incineration (High Temp >1100°C) SolidBin->Destruction HaloStream Halogenated Solvent Carboy (DCM, Chloroform, etc.) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Carboy* (Ethyl Acetate, Hexane) *ONLY if <2% Halogen content SolventCheck->NonHaloStream No Halogens HaloStream->Destruction NonHaloStream->Destruction If contaminated

Caption: Decision tree for segregating waste streams to ensure compliance with EPA/RCRA guidelines for halogenated organics.

Part 5: Emergency Spill Response

Because of the electrophilic nature of the methylsulfonyl group, spills must be treated as a potential chemical burn/sensitization hazard.

Figure 2: Spill Containment & Decontamination Workflow

SpillResponse Alert 1. ALERT Notify Lab Personnel Evacuate Immediate Area PPE 2. PPE UP Double Nitrile Gloves Goggles + Lab Coat (Respirator if powder) Alert->PPE Contain 3. CONTAIN Circle spill with absorbent pillows PPE->Contain Absorb 4. ABSORB Cover with Vermiculite or Sand (Inert) Contain->Absorb Collect 5. COLLECT Scoop into wide-mouth jar. Label 'Hazardous Waste' Absorb->Collect Decon 6. DECONTAMINATE Wash surface with soap & water (Avoid bleach) Collect->Decon

Caption: Step-by-step spill response protocol emphasizing inert absorption to prevent secondary reactions.

Part 6: Detailed Disposal Procedures

Solid Waste (Pure Substance or Contaminated Debris)
  • Container: High-density polyethylene (HDPE) wide-mouth jar or dedicated solid waste drum.

  • Labeling: Must carry the "Hazardous Waste" label.[1][2]

  • Specific Notation: Add constituent text: "Contains Halogenated Heterocycle (Bromine/Sulfur)." This alerts the disposal facility to the potential for acid gas generation (

    
    , 
    
    
    
    ) during incineration.[1]
  • RCRA Classification: Likely falls under D001 (Ignitable, if wet with solvent) or Characteristic Toxic .[1] Treat as regulated hazardous waste.[1][3]

Liquid Waste (Reaction Mixtures)[1]
  • Segregation: Pour into the Halogenated Waste carboy. Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the brominated solute technically contaminates the stream.[1]

  • Compatibility:

    • Do NOT mix with strong oxidizers (Peroxides, Nitric Acid).[1]

    • Do NOT mix with aqueous basic waste (risk of exothermic hydrolysis and gas evolution).[1]

  • Cap Management: Keep caps closed but vented (if available) to prevent pressure buildup if slow hydrolysis occurs.[1]

Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle 3 times with a compatible solvent (e.g., Acetone).[1]

  • Disposal of Rinsate: Pour all 3 rinses into the Halogenated Waste carboy.

  • Bottle Fate: Deface the label. Once triple-rinsed, the glass bottle can usually be discarded in standard glass trash or recycled, depending on local institutional policy.[1]

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4] The National Academies Press.[1][4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[1][Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[1] 29 CFR 1910.1200.[1] [Link][1]

  • PubChem. (2024).[1] Compound Summary: Sulfonyl Pyridines and Related Heterocycles (Structure-Activity Relationships).[Link][1]

Sources

Personal protective equipment for handling 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond generic safety data sheets (SDS). 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine is a highly specialized, polyfunctional heterocyclic building block. It is prominently utilized in the synthesis of TYK2 kinase inhibitors—therapeutics critical for treating severe autoimmune disorders like plaque psoriasis and Crohn's disease 1.

Because this compound features both a reactive halogen and a highly labile sulfonyl leaving group, it must be treated as a potent electrophile and a severe sensitization risk. This guide provides a self-validating, causally-driven framework for its safe handling, operational processing, and disposal.

Mechanistic Hazard Assessment: The Causality of Risk

To design an effective safety protocol, we must first deconstruct the molecule's reactivity. The fusion of thiazole and pyridine rings creates a "privileged scaffold" in medicinal chemistry 2, but its substituents dictate its immediate physical hazards:

  • The 2-Methylsulfonyl Group (

    
    ):  This is an exceptional leaving group primed for Nucleophilic Aromatic Substitution (S
    
    
    
    Ar). If the raw dust is inhaled or contacts bare skin, it can react rapidly with nucleophilic amino acid residues (e.g., cysteine, lysine) in biological proteins. This mechanism is the primary driver for allergic contact dermatitis and respiratory sensitization .
  • The 4-Bromo Substituent (

    
    ):  While intended as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the heavy halogen increases the molecule's lipophilicity (LogP). If the compound is dissolved in penetrating solvents like DMSO or DMF, dermal absorption is exponentially accelerated.
    
  • Physical State: As a crystalline solid, it is prone to electrostatic charging during transfer, creating an invisible, highly reactive aerosolized dust hazard 3.

Table 1: Physicochemical & Hazard Profile Summary

Property / HazardValue / ClassificationOperational Implication
Molecular Weight 293.16 g/mol Fine powder; high risk of static aerosolization.
Physical State Solid (Powder/Crystalline)Requires anti-static mitigation during weighing.
Target Organs Respiratory tract, Skin, EyesMandatory use of localized exhaust ventilation.
GHS Classification Irritant (Skin/Eye), SensitizerZero-tolerance policy for bare-skin exposure.
Solvent Synergy Risk High (with DMSO, DMF, DMAc)Nitrile gloves offer <5 mins protection against DMSO solutions.

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. The following PPE matrix is engineered specifically to break the exposure pathways of reactive methylsulfonyl heterocycles.

PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Double Gloving: Inner 5-mil Nitrile, Outer 8-mil Nitrile.The outer glove acts as a sacrificial layer against solid adherence. If handling the compound in DMSO/DMF, outer gloves must be changed immediately upon contact, as these solvents carry the solute through nitrile via permeation.
Eye/Face ANSI Z87.1 Safety Goggles. Face shield required if handling >50g.Prevents micro-dust from settling on the ocular mucosa, which would trigger immediate S

Ar reactions with tear-film proteins.
Body Tyvek sleeves over a fully buttoned, fluid-resistant lab coat.Prevents static cling of the reactive powder to woven cotton fabrics, which could cause delayed dermal exposure.
Respiratory N95/P3 Particulate Respirator (if handled outside a closed system).Filters out aerosolized particles <5 microns. Note: Primary handling must always occur in a Ventilated Balance Enclosure (VBE).

Operational Workflow: Precision Handling & Weighing

The highest risk of exposure occurs during the transfer of the dry powder from its source container to the reaction vessel.

HandlingWorkflow Start 1. Pre-Operation Risk Assessment PPE 2. Don Advanced PPE (Double Gloves, Goggles) Start->PPE Hood 3. Transfer to Ventilated Enclosure PPE->Hood Static 4. Neutralize Static (Ionizing Gun) Hood->Static Weigh 5. Weighing via Anti-Static Spatula Static->Weigh Seal 6. Seal in Secondary Containment Weigh->Seal Decon 7. Decontaminate Surfaces (Alkaline Wipe) Seal->Decon Doff 8. Doff PPE & Wash Hands Decon->Doff

Caption: Standard Operating Procedure for weighing and transferring halogenated thiazolopyridines.

Step-by-Step Weighing Protocol (Self-Validating System)
  • Environmental Validation: Before opening the container, place a small piece of Kimwipe at the sash opening of the fume hood or VBE. Validation Check: The tissue must flutter inward, confirming negative pressure containment.

  • Static Mitigation (Critical): Use an ionizing anti-static gun (e.g., Zerostat) on the weigh boat, the spatula, and the exterior of the chemical bottle. Causality: This eliminates the electrostatic charge that causes fine heterocyclic powders to repel each other and aerosolize into the breathing zone.

  • Transfer: Use a grounded, PTFE-coated or stainless-steel spatula. Transfer the required mass into a tared vial or weigh boat.

  • Containment: Cap the vial inside the hood before moving it to the reaction station. If using a weigh boat, transfer the solid into the reaction flask inside the hood and immediately rinse the boat with the reaction solvent to capture residual dust.

  • Doffing Validation: Inspect the outer gloves. If any white/yellowish powder is visible, remove the outer gloves inside the hood and dispose of them in the solid hazardous waste bin before withdrawing your hands from the enclosure.

Spill Response and Chemical Disposal Plan

Because 4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine is a reactive electrophile, spill response must focus on containment rather than immediate neutralization, followed by thorough physical removal.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Solid Spill (<50g) Inside Hood Assess->Minor Low Risk Major Major Spill (>50g) or Outside Hood Assess->Major High Risk Contain Cover with Damp Absorbent Pad Minor->Contain Evac Evacuate Lab & Call EHS Major->Evac Collect Sweep into Labeled Waste Bag Contain->Collect Clean Wipe with 10% Bleach or Alkaline Detergent Collect->Clean

Caption: Emergency spill response decision matrix for reactive solid chemical containment.

Step-by-Step Spill Remediation (Minor Spill < 50g)
  • Isolate: Stop all airflow disturbances (do not use sweeping brushes that flick dust into the air).

  • Contain (Solid): Gently place a damp (water or ethanol) absorbent pad over the powder. Causality: The moisture binds the dust particles via capillary action, preventing aerosolization during cleanup.

  • Collect: Use a disposable plastic scraper to push the damp pad and powder into a wide-mouth hazardous waste container.

  • Chemical Decontamination: Wipe the affected surface with a mild alkaline detergent or a 10% sodium hypochlorite (bleach) solution. Causality: The alkaline environment promotes the hydrolysis of the methylsulfonyl group, degrading the active electrophile into a less hazardous, water-soluble sulfonate salt.

  • Disposal: Label the waste specifically as "Halogenated Heterocyclic Solid Waste - Contains Bromine and Sulfur." Do not mix with acidic waste streams.

References

  • WO2015091584A1 - Thiazolopyridine compounds, compositions and their use as tyk2 kinase inhibitors. Google Patents. 1[1]

  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Thiazolopyridine Derivatives. BenchChem.2[2]

  • MSDS of 2-Methylsulfonyl-4,6-dimethoxypyrimidine. Capot Chemical. 3[3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(methylsulfonyl)thiazolo[5,4-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.